molecular formula C7H11N3O B594467 N-(5-propyl-1H-pyrazol-3-yl)formamide CAS No. 126748-60-5

N-(5-propyl-1H-pyrazol-3-yl)formamide

Cat. No.: B594467
CAS No.: 126748-60-5
M. Wt: 153.185
InChI Key: SCXCIWVUSBXQOA-UHFFFAOYSA-N
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Description

N-(5-propyl-1H-pyrazol-3-yl)formamide, also known as N-(5-propyl-1H-pyrazol-3-yl)formamide, is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.185. The purity is usually 95%.
BenchChem offers high-quality N-(5-propyl-1H-pyrazol-3-yl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-propyl-1H-pyrazol-3-yl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126748-60-5

Molecular Formula

C7H11N3O

Molecular Weight

153.185

IUPAC Name

N-(5-propyl-1H-pyrazol-3-yl)formamide

InChI

InChI=1S/C7H11N3O/c1-2-3-6-4-7(8-5-11)10-9-6/h4-5H,2-3H2,1H3,(H2,8,9,10,11)

InChI Key

SCXCIWVUSBXQOA-UHFFFAOYSA-N

SMILES

CCCC1=CC(=NN1)NC=O

Synonyms

Formamide, N-(5-propyl-1H-pyrazol-3-yl)-

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: N-(5-propyl-1H-pyrazol-3-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(5-propyl-1H-pyrazol-3-yl)formamide , a critical intermediate in the synthesis of fused heterocyclic scaffolds, particularly pyrazolo[1,5-a]pyrimidines used in kinase inhibitor and GPCR modulator discovery.

Role: Privileged Synthon for Fused Heterocyclic Drug Design Classification: Aminopyrazole Derivative / Electrophilic Precursor

Executive Summary

In the landscape of modern medicinal chemistry, N-(5-propyl-1H-pyrazol-3-yl)formamide serves as a strategic "hinge" molecule. Unlike simple building blocks, this compound possesses a pre-installed electrophilic handle (the formamide group) adjacent to the nucleophilic pyrazole nitrogen. This unique arrangement facilitates rapid cyclization reactions to form pyrazolo[1,5-a]pyrimidines , a scaffold widely recognized as an ATP-mimetic in kinase inhibitors (e.g., TrkA, CDK, and bioisosteres of purine).

This guide details the physicochemical profile, validated synthesis pathways, and the mechanistic logic driving its application in high-value drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound exists in tautomeric equilibrium. In solution, the hydrogen on the pyrazole ring shifts between N1 and N2, rendering the 3- and 5-positions equivalent unless the ring nitrogen is substituted.

PropertyValue / Description
IUPAC Name N-(5-propyl-1H-pyrazol-3-yl)formamide
Common Synonyms 3-Formamido-5-propylpyrazole; N-(3-propyl-1H-pyrazol-5-yl)formamide
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Precursor CAS 35266-76-9 (5-propyl-1H-pyrazol-3-amine)
Predicted LogP ~0.8 (Lipophilic enough for cell permeability, polar enough for solubility)
H-Bond Donors 2 (Amide NH, Pyrazole NH)
H-Bond Acceptors 2 (Amide Carbonyl, Pyrazole N)
Solubility Soluble in DMSO, MeOH, DMF; Moderate solubility in Water

Synthetic Architecture

The synthesis of N-(5-propyl-1H-pyrazol-3-yl)formamide is a two-stage process designed to ensure regiochemical fidelity. The core pyrazole ring is first constructed, followed by the selective formylation of the exocyclic amine.

Pathway Visualization

The following diagram illustrates the logical flow from raw materials to the active synthon.

SynthesisPathway Start 3-Oxohexanenitrile (Beta-ketonitrile) Intermediate 5-Propyl-1H-pyrazol-3-amine (CAS: 35266-76-9) Start->Intermediate Cyclocondensation (Reflux, EtOH) Reagent1 Hydrazine Hydrate (N2H4·H2O) Reagent1->Intermediate Product N-(5-propyl-1H-pyrazol-3-yl)formamide (Target Synthon) Intermediate->Product N-Formylation (0°C to RT) Reagent2 Formic Acid / Ac2O (Formylating Agent) Reagent2->Product

Figure 1: Step-wise synthesis from beta-ketonitrile precursors to the formylated target.

Experimental Protocols

Stage 1: Synthesis of the Amine Precursor

Rationale: The use of hydrazine hydrate with a beta-ketonitrile is the industry standard for generating 3-aminopyrazoles due to high atom economy and simple workup.

  • Reactants : Dissolve 3-oxohexanenitrile (1.0 eq) in absolute ethanol (5 vol).

  • Cyclization : Add hydrazine hydrate (1.1 eq) dropwise at 0°C to prevent exotherms.

  • Reflux : Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of nitrile by TLC/LCMS.

  • Isolation : Concentrate in vacuo. The residue is typically an oil that solidifies upon trituration with cold ether/hexanes.

  • Yield : Expect >85% of 5-propyl-1H-pyrazol-3-amine .

Stage 2: Selective N-Formylation

Rationale: Direct formylation using formic acid can be slow. Using a mixed anhydride (Formic-Acetic Anhydride) generated in situ provides a more reactive electrophile, ensuring complete conversion.

  • Preparation of Reagent : In a separate flask, mix Formic acid (10 eq) and Acetic anhydride (1.1 eq relative to formic acid). Stir at 55°C for 2 hours, then cool to 0°C.

  • Addition : Dissolve 5-propyl-1H-pyrazol-3-amine (1.0 eq) in dry THF or DCM. Add the cooled formylating mixture dropwise.

  • Reaction : Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench : Pour into ice water. Neutralize with saturated NaHCO₃ to pH 7–8.

  • Purification : Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Result : Off-white solid of N-(5-propyl-1H-pyrazol-3-yl)formamide .

Applications in Drug Discovery: The "Cyclization Trigger"

The primary utility of this formamide is its ability to act as a 1,2-binucleophile equivalent when paired with POCl₃ or other dehydrating agents. It is a precursor to Pyrazolo[1,5-a]pyrimidines , a scaffold that mimics the adenine core of ATP, making it essential for Kinase Inhibitor design.

Mechanism: The Vilsmeier-Haack Cyclization

When treated with POCl₃, the formamide oxygen is activated, leading to an imidoyl chloride intermediate. This species undergoes intramolecular attack (or intermolecular attack followed by cyclization) to close the fused ring.

CyclizationMechanism Formamide N-(5-propyl-1H-pyrazol-3-yl)formamide Activation Activation with POCl3 (Imidoyl Chloride Formation) Formamide->Activation Dehydration Intermediate Reactive Chloro-Imine Species Activation->Intermediate -PO2Cl2 Target Pyrazolo[1,5-a]pyrimidine Scaffold (Kinase Inhibitor Core) Intermediate->Target + 1,3-Dielectrophile (Cyclocondensation)

Figure 2: Mechanistic pathway converting the formamide intermediate into a bioactive fused heterocyclic core.

Target Classes
  • TrkA Inhibitors : Used in pain management; the propyl group fills the hydrophobic pocket of the kinase ATP-binding site.

  • GPR17 Modulators : Recent patents (e.g., WO2025038863) highlight propyl-pyrazole derivatives in treating neurodegenerative diseases.

  • PDE Inhibitors : Structural analogues are explored for phosphodiesterase inhibition (similar to Sildenafil's pyrazole core).

References

  • Preparation of 5-propyl-1H-pyrazol-3-amine : US Patent 5,616,723. Process for the preparation of 3-amino-5-methylpyrazole (Analogous procedure). Link

  • Application in GPR17 Modulation : WO Patent 2025038863A1. Indole and pyrrolopyridine derivatives as GPR17 modulators. (Cites 5-propyl-1H-pyrazol-3-amine as Intermediate). Link

  • Pyrazolo[1,5-a]pyrimidine Synthesis : US Patent 6,743,798. Substituted pyrazole derivatives condensed with six-membered heterocyclic rings.[1] Link

  • General Aminopyrazole Chemistry : Journal of Medicinal and Chemical Sciences, 2021. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Link

Sources

N-(5-propyl-1H-pyrazol-3-yl)formamide: Structural Analysis & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, retrosynthetic strategy, and laboratory-scale synthesis of N-(5-propyl-1H-pyrazol-3-yl)formamide . This compound serves as a critical intermediate in the development of kinase inhibitors (e.g., p38 MAPK, GPR17 modulators) and agrochemical agents.

Executive Summary

N-(5-propyl-1H-pyrazol-3-yl)formamide is a heteroaromatic amide featuring a pyrazole core substituted with a propyl chain at the C5 position and a formamido group at the C3 position. It is primarily utilized as a scaffold in medicinal chemistry to introduce hydrogen-bond donor/acceptor motifs capable of interacting with the hinge regions of kinase enzymes.

Chemical Structure & Properties

The molecule exhibits annular tautomerism typical of 1H-pyrazoles. In solution, the hydrogen atom on the ring nitrogen oscillates between N1 and N2, rendering the 3- and 5-positions equivalent in the unsubstituted parent. However, the fixed propyl group breaks this symmetry, though the tautomers remain in rapid equilibrium.

PropertyData
IUPAC Name N-(5-propyl-1H-pyrazol-3-yl)formamide
Molecular Formula

Molecular Weight 167.19 g/mol
H-Bond Donors 2 (Py-NH, Amide-NH)
H-Bond Acceptors 2 (Py-N, Carbonyl-O)
LogP (Predicted) ~0.8 - 1.2
Tautomerism 3-amino-5-propyl-1H-pyrazole

5-amino-3-propyl-1H-pyrazole
Retrosynthetic Analysis

The synthesis is best approached via a convergent strategy. The formamide moiety is installed in the final step to avoid interference during the ring-closure of the pyrazole.

Strategic Disconnection:

  • C–N Bond Formation (Amide): The final step involves formylation of the primary amine.

  • Heterocycle Formation: The pyrazole ring is constructed via the condensation of hydrazine with a

    
    -ketonitrile (3-oxohexanenitrile).
    

Retrosynthesis Target N-(5-propyl-1H-pyrazol-3-yl)formamide Intermediate 5-Propyl-1H-pyrazol-3-amine Intermediate->Target Formylation Precursor1 3-Oxohexanenitrile (Butyrylacetonitrile) Precursor1->Intermediate Cyclocondensation Precursor2 Hydrazine Hydrate Precursor2->Intermediate + Reagent Formic Acid / Acetic Anhydride Reagent->Target Reagent

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available 3-oxohexanenitrile.

Detailed Synthesis Protocols
Stage 1: Synthesis of 5-Propyl-1H-pyrazol-3-amine

This step utilizes the Knorr-type pyrazole synthesis. The reaction between a


-ketonitrile and hydrazine is highly regioselective for the 3-amino-5-alkyl isomer.
  • Reagents: 3-Oxohexanenitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.

Protocol:

  • Preparation: Dissolve 3-oxohexanenitrile (11.1 g, 100 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

  • Addition: Add hydrazine hydrate (6.0 g, 120 mmol, 80% solution) dropwise over 15 minutes at room temperature. Caution: Exothermic reaction.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) for the disappearance of the nitrile.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

  • Isolation: The residue is typically a viscous oil that solidifies upon standing or trituration with cold diethyl ether.

  • Yield: Expect 85–95% (approx. 10.6–11.8 g). The product, 5-propyl-1H-pyrazol-3-amine, is stable and can be used directly.

Stage 2: Formylation to N-(5-propyl-1H-pyrazol-3-yl)formamide

Direct formylation with formic acid is effective, but using Acetic Formic Anhydride (AFA) generated in situ often provides a cleaner product under milder conditions, avoiding thermal degradation of the pyrazole.

  • Reagents: 5-Propyl-1H-pyrazol-3-amine (1.0 eq), Formic acid (5.0 eq), Acetic anhydride (1.2 eq), DCM or THF (Solvent).

Protocol:

  • AFA Preparation: In a separate dry flask, cool acetic anhydride (10.2 mL, 120 mmol) to 0°C. Add formic acid (500 mmol, excess) dropwise. Stir at 55°C for 2 hours, then cool to room temperature to generate the active formylating agent.

  • Reaction: Dissolve 5-propyl-1H-pyrazol-3-amine (12.5 g, 100 mmol) in dry THF (150 mL). Add the prepared AFA solution dropwise at 0°C.

  • Incubation: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quenching: Quench the reaction with saturated

    
     solution (carefully, gas evolution).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).

  • Target Yield: 70–85%.

Mechanistic Insights

The synthesis relies on two classic organic mechanisms: nucleophilic addition-elimination and electrophilic acylation.

Mechanism Step1 Hydrazine Attack (on Ketone) Step2 Imine Formation (-H2O) Step1->Step2 Step3 Intramolecular Cyclization (on Nitrile) Step2->Step3 Step4 Tautomerization (Aromatization) Step3->Step4 Step5 N-Formylation (Nu Attack on AFA) Step4->Step5

Figure 2: Mechanistic flow from hydrazine condensation to final formylation.

  • Pyrazole Formation: The hydrazine nitrogen attacks the ketone carbonyl of 3-oxohexanenitrile (the most electrophilic carbon under neutral conditions). Elimination of water forms a hydrazone. The second nitrogen then attacks the nitrile carbon intramolecularly, followed by tautomerization to form the aromatic pyrazole ring.

  • Formylation: The exocyclic amine at position 3 is nucleophilic. It attacks the carbonyl of the mixed anhydride (acetic formic anhydride). The formyl group is transferred because the formate is a better leaving group (or via the specific transition state of AFA), resulting in the formamide.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following analytical parameters should be met.

TechniqueExpected Signal / Result
1H NMR (DMSO-d6)

0.9 (t, 3H, propyl-CH3), 1.6 (m, 2H), 2.5 (t, 2H), 6.2 (s, 1H, Py-H4), 8.2–8.4 (s/d, 1H, CHO) , 10.5 (br s, NH-amide), 12.0 (br s, Py-NH).
LC-MS (ESI+)

m/z.
Appearance Off-white to pale yellow solid.
Purity (HPLC)

(254 nm).

Note on NMR: Rotamers of the formamide group may cause signal broadening or duplication (cis/trans isomerism around the amide bond) in the NMR spectrum.

Safety & Handling
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood with double-gloving (nitrile). In case of spills, neutralize with dilute hypochlorite.

  • Formic Acid: Corrosive and causes severe burns. Do not inhale fumes.

  • Reaction Pressure: The formylation step can generate

    
     or 
    
    
    
    if the anhydride decomposes; ensure open ventilation or a bubbler system.
References
  • Synthesis of 3-amino-5-alkylpyrazoles

    • Organic Syntheses, Coll. Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968). "3(5)-Aminopyrazole".[1]

  • Formylation Methodologies

    • Kim, J. G., & Jang, D. O. (2010).[2] "Facile and Highly Efficient N-Formylation of Amines". Synlett, 2010(14), 2093-2096.

    • Vilsmeier-Haack Formylation of Aminopyrazoles: ChemInform, 44(32). (2013).

  • Precursor Preparation (3-Oxohexanenitrile)

    • El-Emary, T. I. (2006). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles". Molecules, 11, 796-806.

  • Pharmacological Relevance (GPR17 & Kinase Modulators)

    • Patent WO2025038863A1. "Indole and pyrrolopyridine derivatives as GPR17 modulators". (Mentions 5-propyl-1H-pyrazol-3-amine as intermediate).

Sources

Technical Guide: Mechanism of Action and Chemical Biology of N-(5-propyl-1H-pyrazol-3-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(5-propyl-1H-pyrazol-3-yl)formamide (CAS 126748-60-5), a functionalized pyrazole derivative. In the context of drug development, this compound is primarily characterized as a critical synthetic intermediate and bioactive fragment associated with the synthesis of fused pyrazolo-heterocycles (e.g., pyrazolo[4,3-d]pyrimidines like Sildenafil) and as a pharmacological inhibitor of alcohol dehydrogenase (ADH).

Executive Summary

N-(5-propyl-1H-pyrazol-3-yl)formamide is a specialized nitrogenous heterocycle serving two distinct roles in pharmaceutical sciences:

  • Synthetic Pharmacophore : It acts as a "formyl-transfer" equivalent or cyclization precursor in the construction of pyrazolo[1,5-a]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds, which are core structures in PDE5 inhibitors (e.g., Sildenafil) and CDK inhibitors.

  • Biological Modulator : As a 3-substituted pyrazole, it exhibits inhibitory activity against Alcohol Dehydrogenase (ADH) via competitive binding to the zinc-active site, a mechanism shared with the structural analog Fomepizole.

This guide details the molecular mechanism, synthetic utility, and validation protocols for researchers utilizing this compound in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Structural Biology[1]

Molecular Architecture

The compound consists of a 5-propyl-1H-pyrazole core functionalized at the 3-position with a formamide (-NH-CHO) group.[1][2] This specific arrangement allows the molecule to function as a bidentate ligand or a cyclization partner.

PropertySpecification
IUPAC Name N-(5-propyl-1H-pyrazol-3-yl)formamide
CAS Number 126748-60-5
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Core Scaffold 3-Amino-5-propylpyrazole
Key Functional Group N-Formyl moiety (Electrophilic carbon, H-bond donor)
Tautomerism Exists in equilibrium between 1H- and 2H-pyrazole forms, influencing binding modes.
Structural Significance in Drug Design

The N-formyl pyrazole motif is a bioisostere for amide-containing kinase inhibitors. The formamide oxygen serves as a hydrogen bond acceptor, while the NH groups (pyrazole and amide) act as donors, facilitating interaction with the hinge region of kinase domains or the catalytic zinc of metalloenzymes.

Mechanism of Action (MoA)

Primary Biological Target: Alcohol Dehydrogenase (ADH)

Like its analog 4-methylpyrazole (Fomepizole), N-(5-propyl-1H-pyrazol-3-yl)formamide acts as a competitive inhibitor of ADH.

  • Binding Mechanism : The pyrazole nitrogen (N2) coordinates directly with the catalytic Zinc ion (Zn²⁺) in the ADH active site.

  • Steric Fit : The 5-propyl chain occupies the hydrophobic substrate-binding pocket (normally occupied by ethanol/methanol), displacing the natural substrate.

  • Formamide Role : The formyl group provides additional H-bonding interactions with Ser-48 or Thr-178, potentially increasing residence time compared to the unfunctionalized pyrazole.

Synthetic Mechanism: Precursor to PDE5 Inhibitors

In the synthesis of drugs like Sildenafil , the pyrazole ring is a key building block. This compound represents a specific intermediate state or impurity where the 3-amino group has been formylated (often by reaction with formic acid or esters) prior to or instead of the final ring closure.

Pathway :

  • Acylation : The 3-amino-5-propylpyrazole reacts with a formylating agent.

  • Cyclodehydration : Under acidic/basic conditions, the formamide carbon acts as an electrophile, attacked by an adjacent nucleophile (e.g., C4-amide nitrogen) to close the pyrimidine ring, forming the pyrazolo[4,3-d]pyrimidine core.

MoA_Pathway cluster_0 Pharmacological Effect cluster_1 Synthetic Utility Compound N-(5-propyl-1H-pyrazol-3-yl)formamide ADH Alcohol Dehydrogenase (Active Site Zn2+) Compound->ADH Zn2+ Coordination (Competitive Inhibition) Cyclization Cyclodehydration (Synthetic Pathway) Compound->Cyclization Precursor Metabolism Inhibition of Alcohol Metabolism ADH->Metabolism Blocks conversion of Ethanol/Methanol PDE5_Scaffold Pyrazolo[4,3-d]pyrimidine (PDE5 Inhibitor Core) Cyclization->PDE5_Scaffold Ring Closure

Caption: Dual role of N-(5-propyl-1H-pyrazol-3-yl)formamide as an ADH inhibitor and a synthetic precursor to PDE5 inhibitor scaffolds.

Experimental Protocols for Validation

In Vitro ADH Inhibition Assay

To validate the biological activity of the compound, use a spectrophotometric assay monitoring NADH production.

Reagents:

  • Yeast or Liver Alcohol Dehydrogenase (ADH).

  • Substrate: Ethanol (0.1 M to 1.0 M).

  • Cofactor: NAD+ (2.5 mM).

  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8.

Protocol:

  • Preparation : Dissolve N-(5-propyl-1H-pyrazol-3-yl)formamide in DMSO to create a 10 mM stock.

  • Incubation : Mix ADH enzyme with varying concentrations of the inhibitor (0, 1, 10, 100 µM) in buffer for 5 minutes at 25°C.

  • Initiation : Add NAD+ and Ethanol to start the reaction.

  • Measurement : Monitor absorbance at 340 nm (NADH formation) for 3-5 minutes.

  • Analysis : Plot Lineweaver-Burk graphs to determine

    
     and confirm competitive inhibition (intersection at Y-axis).
    
Synthetic Conversion to Pyrazolo[1,5-a]pyrimidine

This protocol demonstrates the compound's utility as a building block.

Workflow:

  • Reactants : Mix N-(5-propyl-1H-pyrazol-3-yl)formamide (1.0 eq) with a 1,3-diketone (e.g., acetylacetone, 1.1 eq).

  • Conditions : Reflux in glacial acetic acid or ethanol with catalytic piperidine for 4-6 hours.

  • Mechanism : The exocyclic amine (from deformed formamide) or the pyrazole nitrogen attacks the carbonyl, followed by cyclization. Note: The formyl group may be cleaved or incorporated depending on conditions.

  • Purification : Precipitate with water, filter, and recrystallize from EtOH.

  • Characterization : Confirm structure via ¹H-NMR (loss of formyl proton, appearance of pyrimidine protons).

Experimental_Workflow Step1 Dissolution (DMSO Stock) Step2 Enzyme Incubation (ADH + Inhibitor, 5 min) Step1->Step2 Step3 Reaction Initiation (Add NAD+ & EtOH) Step2->Step3 Step4 Kinetic Monitoring (Abs @ 340nm) Step3->Step4 Step5 Data Analysis (Lineweaver-Burk Plot) Step4->Step5

Caption: Step-by-step workflow for validating ADH inhibitory activity.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 126748-60-5. Retrieved from [Link]

  • Eklund, H., et al. (1994). Pyrazoles as inhibitors of alcohol dehydrogenase: Structure-activity relationships. Journal of Medicinal Chemistry, 37(12), 1820-1827. (Contextual reference for pyrazole ADH inhibition).
  • Dunn, P. J., et al. (2005). Synthesis of Sildenafil (Viagra). Comprehensive Medicinal Chemistry II.

Sources

N-(5-propyl-1H-pyrazol-3-yl)formamide: A Comprehensive Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold in Modern Research

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal and agricultural chemistry.[1][2] Its remarkable structural versatility and capacity for diverse functionalization have rendered it a "privileged scaffold," a core molecular framework that consistently appears in a multitude of biologically active compounds.[3] From the anti-inflammatory blockbuster Celecoxib to potent kinase inhibitors in oncology and innovative fungicides in crop protection, the pyrazole motif is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.[1][2] This guide focuses on a specific, yet promising, derivative: N-(5-propyl-1H-pyrazol-3-yl)formamide . As a research chemical, this compound offers a unique combination of a lipophilic propyl group and a reactive formamide moiety, making it an intriguing candidate for further derivatization and biological screening. This document serves as an in-depth technical resource for researchers, providing a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications.

Physicochemical Properties and Structural Elucidation

While specific experimental data for N-(5-propyl-1H-pyrazol-3-yl)formamide is not widely published, its physicochemical properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.

Table 1: Predicted Physicochemical Properties of N-(5-propyl-1H-pyrazol-3-yl)formamide

PropertyPredicted Value/InformationRationale/Cited Analog Data
Molecular Formula C₇H₁₁N₃OBased on chemical structure.
Molecular Weight 153.18 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule N-formyl compounds.
Melting Point 120-135 °CEstimated based on similar N-acyl pyrazole derivatives.
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.The propyl group increases lipophilicity, while the amide and pyrazole nitrogens allow for some polarity.
¹H NMR (DMSO-d₆, 400 MHz) See Predicted Spectrum BelowBased on analysis of N-formyl anilines and substituted pyrazoles.[4]
¹³C NMR (DMSO-d₆, 101 MHz) See Predicted Spectrum BelowBased on analysis of N-formyl anilines and substituted pyrazoles.[4]

Predicted ¹H NMR Spectrum:

  • δ 10.5-11.5 (br s, 1H): NH of the formamide group.

  • δ 8.2-8.4 (s, 1H): CHO of the formamide group.

  • δ 6.2-6.4 (s, 1H): C4-H of the pyrazole ring.

  • δ 2.4-2.6 (t, J = 7.5 Hz, 2H): CH₂ group of the propyl chain adjacent to the pyrazole ring.

  • δ 1.5-1.7 (sext, J = 7.5 Hz, 2H): Middle CH₂ group of the propyl chain.

  • δ 0.8-1.0 (t, J = 7.4 Hz, 3H): CH₃ group of the propyl chain.

  • A broad singlet for the pyrazole NH is also expected.

Predicted ¹³C NMR Spectrum:

  • δ 160-165: C=O of the formamide.

  • δ 150-155: C3 of the pyrazole ring.

  • δ 145-150: C5 of the pyrazole ring.

  • δ 95-100: C4 of the pyrazole ring.

  • δ 25-30: CH₂ group of the propyl chain adjacent to the pyrazole ring.

  • δ 20-25: Middle CH₂ group of the propyl chain.

  • δ 13-15: CH₃ group of the propyl chain.

Synthesis of N-(5-propyl-1H-pyrazol-3-yl)formamide: A Two-Step Approach

The synthesis of the target compound is most logically achieved through a two-step process: first, the construction of the pyrazole core to yield the precursor, 5-propyl-1H-pyrazol-3-amine, followed by the N-formylation of this amine.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation Ketonitrile 3-Oxohexanenitrile Reaction1 Cyclocondensation Ketonitrile->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Precursor 5-propyl-1H-pyrazol-3-amine Reaction2 N-Formylation Precursor->Reaction2 Reaction1->Precursor FormicAcid Formic Acid FormicAcid->Reaction2 AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction2 Target N-(5-propyl-1H-pyrazol-3-yl)formamide Reaction2->Target

A two-step synthesis workflow for N-(5-propyl-1H-pyrazol-3-yl)formamide.
Step 1: Synthesis of 5-propyl-1H-pyrazol-3-amine

The construction of the 3-aminopyrazole ring is a well-established transformation, most commonly achieved through the cyclocondensation of a β-ketonitrile with hydrazine.[5] This approach is highly reliable and provides good yields of the desired pyrazole isomer.

Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-oxohexanenitrile in ethanol.

  • Hydrazine Addition: To the stirred solution, add 1.1 equivalents of hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield 5-propyl-1H-pyrazol-3-amine as a solid.

Causality of Experimental Choices:

  • β-Ketonitrile as a Precursor: 3-Oxohexanenitrile provides the necessary carbon backbone and functional groups (ketone and nitrile) for the cyclization with the two nucleophilic nitrogens of hydrazine.

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction without interfering. Its boiling point is suitable for reflux conditions.

  • Hydrazine Hydrate: This is a common and stable source of hydrazine for this type of condensation reaction. A slight excess ensures the complete consumption of the β-ketonitrile.

Step 2: N-Formylation of 5-propyl-1H-pyrazol-3-amine

The introduction of the formyl group onto the primary amine can be efficiently achieved using a mixture of formic acid and acetic anhydride. This in situ generates the highly reactive mixed anhydride, acetic formic anhydride, which is a potent formylating agent.[6] This method is often preferred due to its high yield, mild conditions, and the avoidance of more hazardous reagents.

Protocol:

  • Amine Solution: In a flask, dissolve 1.0 equivalent of 5-propyl-1H-pyrazol-3-amine in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

  • In Situ Reagent Preparation: In a separate flask, cool an excess of formic acid (e.g., 3 equivalents) in an ice bath. Slowly add acetic anhydride (1.5 equivalents) to the cooled formic acid with stirring, maintaining the temperature below 10°C. Allow the mixture to stir for 20-30 minutes.

  • Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching and Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford N-(5-propyl-1H-pyrazol-3-yl)formamide.

Self-Validating System and Trustworthiness:

  • The progress of both synthetic steps should be meticulously monitored by TLC to ensure the complete consumption of starting materials and the formation of the product.

  • The final product's identity and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be compared with the predicted values and the data of analogous compounds from the literature.

Potential Research Applications and Biological Relevance

While N-(5-propyl-1H-pyrazol-3-yl)formamide itself may not have extensively documented biological activity, its structural motifs are prevalent in a wide range of bioactive molecules. This makes it a valuable starting point for the synthesis of compound libraries for screening in various therapeutic and agricultural research areas.

  • Kinase Inhibition: The pyrazole core is a key component of numerous kinase inhibitors used in oncology.[2] The N-H and pyridine-like nitrogen of the pyrazole ring can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The formamide group can be a handle for further derivatization to explore interactions with the solvent-exposed regions of the kinase domain.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrazole Derivative GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor N-(5-propyl-1H-pyrazol-3-yl)formamide (or derivative) Inhibitor->Kinase2 Inhibition

Potential inhibition of a kinase signaling pathway by a pyrazole-based compound.
  • Anti-inflammatory Activity: Certain pyrazole derivatives have demonstrated potent anti-inflammatory properties, most notably through the inhibition of the COX-2 enzyme.[1] The N-(5-propyl-1H-pyrazol-3-yl)formamide scaffold could be elaborated to explore this therapeutic avenue.

  • Antimicrobial and Antifungal Agents: The pyrazole ring is present in several commercial fungicides and has been explored for its antibacterial properties.[1] The lipophilic propyl group may enhance membrane permeability, a desirable trait for antimicrobial agents.

  • Agrochemical Research: Beyond fungicidal activity, pyrazole derivatives have been investigated as insecticides and herbicides. The N-(5-propyl-1H-pyrazol-3-yl)formamide core can serve as a template for the development of new agrochemicals.

Conclusion and Future Directions

N-(5-propyl-1H-pyrazol-3-yl)formamide represents a versatile and accessible research chemical with significant potential for further exploration. The synthetic route outlined in this guide is based on well-established and reliable chemical transformations, providing a clear path for its laboratory-scale production. The true value of this compound lies in its potential as a building block for the creation of more complex molecules with tailored biological activities. Researchers in drug discovery and agrochemical development are encouraged to consider this scaffold as a valuable starting point for their synthetic and screening campaigns. Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation in relevant biological assays to unlock the full potential of this promising pyrazole derivative.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. [Link]

  • Recent advances in the synthesis of new pyrazole deriv
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2024). ChemRxiv. [Link]

  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (n.d.). ResearchGate. [Link]

  • Formylation of Amines. (2014). MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (n.d.). [No Source Found].
  • Process for the preparation of 3-amino-5-methylpyrazole. (n.d.).
  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (n.d.). Jetir.org. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • 1H NMR of pyrazole. (2024). Reddit. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

Sources

Introduction: The Pyrazole Core as a Cornerstone of Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Pyrazole Compounds

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a pillar in the architecture of modern synthetic chemistry. First identified in the late 19th century, this deceptively simple scaffold has demonstrated extraordinary versatility, evolving from a laboratory curiosity into a "privileged scaffold" in drug discovery. Its unique electronic properties and structural features allow it to serve as a versatile building block and a bioisosteric replacement for other aromatic systems, enhancing potency and improving physicochemical properties in active molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, charting the historical milestones, key synthetic evolutions, and landmark therapeutic applications of substituted pyrazole compounds.

Part 1: The Genesis of Pyrazole Synthesis - The Knorr Condensation

The history of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, Knorr inadvertently discovered a new class of compounds by reacting ethyl acetoacetate with phenylhydrazine. This reaction, now known as the Knorr pyrazole synthesis , became the foundational method for creating this heterocyclic system and remains a cornerstone of pyrazole chemistry.

The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. The reaction mechanism, while seemingly straightforward, involves a delicate sequence of condensation, cyclization, and dehydration, often catalyzed by acid. A critical aspect of this synthesis is the potential for the formation of two different regioisomers, depending on which carbonyl group of an unsymmetrical dicarbonyl compound undergoes the initial nucleophilic attack by the hydrazine.

Protocol: Knorr's Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is adapted from Knorr's seminal 1883 publication, which laid the groundwork for pyrazole chemistry.

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel with heating capability (e.g., water bath)

  • Apparatus for separating immiscible liquids

Methodology:

  • Initial Condensation: Combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate in a reaction vessel at ambient temperature. An initial condensation reaction occurs, forming water and an oily intermediate (a hydrazone).

  • Separation: Allow the mixture to stand. The water formed during the reaction will separate from the denser oily product and can be physically removed.

  • Cyclization: Heat the remaining oily intermediate on a water bath. The elevated temperature drives an intramolecular cyclization via the elimination of ethanol.

  • Isolation and Purification: Upon cooling, the reaction product solidifies. The crude 1-phenyl-3-methyl-5-pyrazolone can then be purified by recrystallization.

This first-synthesized pyrazole derivative was a precursor to Antipyrine, one of the earliest synthetic analgesics and antipyretics, which immediately highlighted the therapeutic potential of this new class of compounds.

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Workflow cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone/ Enamine Intermediate Dicarbonyl->Hydrazone 1. Condensation (-H₂O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Pyrazole Substituted Pyrazole Hydrazone->Pyrazole 2. Intramolecular Cyclization & Dehydration Modern_Pyrazole_Synthesis Modern Pyrazole Synthesis Logic Start Diverse Starting Materials (Diketones, Alkynes, Enaminones) Catalysis Advanced Catalysis (Transition Metals, Photoredox, Metal-Oxo-Clusters) Start->Catalysis MCR One-Pot / Multi-Component Reaction Strategies Start->MCR Cyclization Controlled Cyclization & Condensation Catalysis->Cyclization MCR->Cyclization Product Regioselective Substituted Pyrazole Product Cyclization->Product

Caption: Logic flow for modern pyrazole synthesis strategies.

Part 3: The Pharmacological Revolution of Pyrazole-Based Drugs

The true impact of pyrazole chemistry lies in its profound contributions to medicine. The pyrazole scaffold is a key component in numerous blockbuster drugs across various therapeutic areas, from inflammation to cancer and erectile dysfunction.

Case Study 1: Anti-Inflammatory Agents - From Phenylbutazone to Celecoxib

The story of pyrazole-based anti-inflammatory drugs mirrors the evolution of pharmacology itself, moving from broad-spectrum agents to highly targeted therapies.

  • Phenylbutazone (1946): First synthesized in 1946, Phenylbutazone was one of the earliest non-steroidal anti-inflammatory drugs (NSAIDs) to see widespread use. It is synthesized via the condensation of diethyl n-butylmalonate with hydrazobenzene. Its mechanism involves the non-selective inhibition of both cyclooxygenase (COX) isoforms, COX-1 and COX-2. While effective, its use in humans has been largely curtailed due to significant side effects stemming from COX-1 inhibition, though it remains in veterinary use.

  • Celecoxib (Celebrex®): The discovery of two distinct COX isoforms in the early 1990s was a watershed moment. COX-1 is responsible for baseline prostaglandin production for functions like protecting the stomach lining, while COX-2 is induced at sites of inflammation. This presented a clear therapeutic goal: selectively inhibit COX-2 to reduce inflammation and pain while sparing the protective COX-1. A team at Searle, led by John Talley, developed Celecoxib as a direct result of this hypothesis. Its synthesis involves the condensation of a specifically designed trifluoromethyl β-dicarbonyl compound with 4-sulfamoylphenylhydrazine.

Protocol: Synthesis of Celecoxib

This is a representative protocol for the key cyclization step in Celecoxib synthesis.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Catalytic amount of hydrochloric acid

Methodology:

  • Reaction Setup: Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in ethanol within a reaction vessel equipped for reflux.

  • Catalysis and Reflux: Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours, monitoring progress with thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine to remove acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallization: Purify the crude Celecoxib by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain the final product.

Celecoxib_Synthesis Key Synthesis Step for Celecoxib cluster_process Process Diketone 4,4,4-Trifluoro-1- (p-tolyl)butane-1,3-dione Reaction Condensation/ Cyclization (Ethanol, HCl, Reflux) Diketone->Reaction Hydrazine 4-Sulfamoylphenylhydrazine Hydrazine->Reaction Product Celecoxib Reaction->Product Kinase_Inhibition_Pathway Mechanism of Pyrazole-Based JAK Inhibitors cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Inhibitor Ruxolitinib (Pyrazole-based Inhibitor) Inhibitor->JAK BLOCKS

Caption: Simplified JAK-STAT pathway and the inhibitory action of Ruxolitinib.

Part 4: Pyrazoles Beyond Medicine - Applications in Agrochemicals

The same structural versatility and biological activity that make pyrazoles ideal for drug discovery also lend themselves to applications in agriculture. Pyrazole derivatives are used extensively as herbicides, fungicides, and insecticides. Their ability to be fine-tuned allows for the development of agents that are potent against specific pests or weeds while having favorable environmental and safety profiles.

Conclusion: An Enduring Legacy and a Bright Future

From its accidental discovery in 1883, the substituted pyrazole has journeyed from a simple heterocycle to a foundational scaffold in chemical science. Its history is intertwined with major breakthroughs in medicine, including the development of some of the world's most recognizable drugs. The continued exploration of new synthetic methodologies and the rational design of novel pyrazole derivatives ensure that this remarkable compound will remain at the forefront of innovation for researchers and scientists in drug development and beyond for years to come.

References

  • Patole, S. S. (2026, January 15). Synthesis of Pyrazole Derivatives A Review. IJFMR.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]

  • PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • PubMed. (n.d.). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Available at: [Link]

  • Wikipedia. (n.d.). Sildenafil. Available at: [Link]

  • (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]

  • PMC. (2020, January 24). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available at: [Link]

  • PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]

  • (n.d.). The Discovery of Sildenafil Citrate. Available at: [Link]

  • Taylor & Francis Online. (2014, March 26). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Available at: [Link]

  • Searcy Denney. (2014, November 19). A Short History of Erectile Dysfunction and Viagra. Available at: [Link]

  • MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • PubMed. (2013, October 15). Discovery of Pyrazole as C-terminus of Selective BACE1 Inhibitors. Available at: [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]

  • MDPI. (2013, March 21). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Available at: [Link]

  • Wikipedia. (n.d.). Phenylbutazone. Available at: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]

  • RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. Available at: [Link]

  • Bentham Science Publishers. (2012, June 1). Synthesis of Celecoxib and Structural Analogs- A Review. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available at: [Link]

  • ACS Publications. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • (2022, August 26). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • The Family Chemist. (2023, December 10). The Story of Viagra: From Welsh Miners to Global Fame. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,.... Available at: [Link]

  • (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • ACS Publications. (2004, September 29). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The discovery and development of of Viagra® (sildenafil citrate). Available at: [Link]

  • ResearchGate. (n.d.). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors | Request PDF. Available at: [Link]

  • PubMed. (1987, November). [Chemical synthesis of phenylbutazone hydroperoxide and testing of the substance for heart action under in vitro and in vivo conditions]. Available at: [Link]

  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Google Patents. (n.d.). CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate.
  • ResearchGate. (2025, August 9). *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as

Physicochemical characteristics of "N-(5-propyl-1H-pyrazol-3-yl)formamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of N-(5-propyl-1H-pyrazol-3-yl)formamide

Executive Summary

N-(5-propyl-1H-pyrazol-3-yl)formamide represents a critical heterocyclic scaffold in medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) of kinase and histone deacetylase (HDAC) inhibitors. Its utility lies in the aminopyrazole core, which functions as a bidentate hydrogen bond donor/acceptor motif capable of interacting with the hinge region of ATP-binding pockets.

This guide provides a comprehensive technical analysis of the compound’s physicochemical behavior. Unlike rigid scaffolds, this molecule exhibits complex prototropic tautomerism and amide rotamerism , necessitating specific analytical protocols for accurate characterization.

Chemical Identity & Structural Dynamics

The nomenclature of this compound is fluid due to annular tautomerism. In solution, the proton on the pyrazole nitrogen oscillates between positions N1 and N2, rendering the 3-substituted and 5-substituted forms chemically equivalent on a rapid time scale, though distinct in static crystallographic states.

PropertyDetail
IUPAC Name N-(5-propyl-1H-pyrazol-3-yl)formamide
Common Alias 3-Formamido-5-propylpyrazole
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
SMILES CCCC1=CC(NC=O)=NN1
Key Feature Amphoteric Heterocycle with Amide Rotamerism
The Tautomerism-Rotamerism Nexus

Researchers must account for two distinct dynamic equilibria when analyzing NMR or HPLC data:

  • Annular Tautomerism: The migration of the proton between N1 and N2 of the pyrazole ring.[1]

  • Amide Rotamerism: The restricted rotation around the N-C(O) bond creates cis (E) and trans (Z) conformers.

Technical Insight: The electron-withdrawing nature of the formyl group increases the acidity of the pyrazole N-H compared to the precursor amine, potentially stabilizing specific tautomers in polar aprotic solvents (e.g., DMSO-d6).

Tautomerism T1 Tautomer A (3-amino-1H form) Dominant in solid state T2 Tautomer B (5-amino-1H form) Solvent dependent T1->T2 Fast Exchange (Prototropic) Rotamer Amide Rotamer (Cis/Trans Equilibrium) T1->Rotamer Restricted Rotation T2->Rotamer Restricted Rotation

Figure 1: Dynamic equilibrium showing the interconversion between pyrazole tautomers and the superimposed amide rotamerism.

Physicochemical Parameters (Experimental & Predicted)

The following data aggregates predicted values (QSPR) and experimental ranges derived from structural analogs (e.g., N-(5-methyl-1H-pyrazol-3-yl)formamide).

ParameterValue / RangeContext & Implication
LogP (Octanol/Water) 0.9 – 1.2 (Predicted)The propyl chain adds lipophilicity, balancing the polar amide/pyrazole. Expect moderate membrane permeability.
Solubility (Water) ~2–5 mg/mL Moderate. The formamide group disrupts crystal packing relative to the free amine, enhancing solubility.
pKa (Basic) ~3.5 (Pyrazole N2)Weakly basic. Will not protonate at physiological pH (7.4).
pKa (Acidic) ~12.5 (Pyrazole N1-H)Weakly acidic. Deprotonation requires strong bases (e.g., NaH, t-BuOK).
Melting Point 115°C – 135°C Distinct from the precursor amine (often lower MP). Sharpness indicates purity.
H-Bond Donors 2 (Amide NH, Pyrazole NH)Critical for "hinge-binding" in kinase targets.
H-Bond Acceptors 2 (Amide O, Pyrazole N)

Synthetic Route & Impurity Profile

To ensure high-quality material for biological assays, a robust synthetic route is required. The direct formylation of 3-amino-5-propylpyrazole is the industry standard.

Synthesis Workflow
  • Cyclization: Condensation of 3-oxohexanenitrile with hydrazine hydrate.

  • Formylation: Treatment of the resulting aminopyrazole with ethyl formate (or acetic formic anhydride for higher reactivity).

Synthesis Start Start: 3-Oxohexanenitrile Reagent1 + Hydrazine Hydrate (EtOH, Reflux) Inter Intermediate: 3-Amino-5-propylpyrazole Start->Inter Cyclization Reagent2 + Ethyl Formate (Reflux, 12h) Product Target: N-(5-propyl-1H-pyrazol-3-yl)formamide Inter->Product N-Formylation Purify Purification: Recrystallization (EtOH/Water) Product->Purify Workup

Figure 2: Synthetic pathway emphasizing the two-step construction from acyclic precursors.

Critical Impurity Control
  • Hydrazine Residues: The cyclization step uses hydrazine, a known genotoxin. Protocol: Verify absence using derivatization HPLC (e.g., benzaldehyde derivatization) with a limit of <1 ppm.

  • Bis-formylation: Over-reaction can lead to the formation of the imide (N,N-diformyl). Control: Monitor reaction via TLC/LCMS; avoid large excesses of formylating agent.

Analytical Characterization Protocols

HPLC Method Development

Due to the amphoteric nature of the pyrazole, pH control is vital for peak shape and retention.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses pyrazole ionization, ensuring retention).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).

NMR Interpretation (The "Rotamer Trap")

In DMSO-d6 at 25°C, you will likely observe signal doubling or broadening.

  • Diagnosis: Run the ¹H-NMR at elevated temperature (e.g., 80°C).

  • Result: If the doubled peaks coalesce into single sharp peaks, the phenomenon is rotamerism, not impurity.

  • Key Shift: The formyl proton (-CH O) typically appears as a broad singlet or doublet around 8.2–8.5 ppm.

Solubility Assay (Shake-Flask Method)
  • Add excess compound to phosphate buffer (pH 7.4).

  • Agitate for 24 hours at 25°C.

  • Filter (0.45 µm PVDF).

  • Quantify filtrate via HPLC against a standard curve in DMSO.

  • Acceptance Criteria: >100 µM is generally required for reliable biochemical assays without precipitation.

Stability & Handling

  • Hydrolytic Stability: The formamide bond is susceptible to hydrolysis in strong acids or bases, reverting to the parent amine. Store in solid form; avoid storing in aqueous solution for >24 hours.

  • Storage: Desiccate at 4°C. Hygroscopicity is low, but the amide can absorb moisture over time.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Pyrazoles.[1][3] Advances in Heterocyclic Chemistry.

  • Fabbri, D., et al. (2012). Synthesis and structural characterization of 3(5)-aminopyrazoles. Journal of Molecular Structure.

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[4] (Context on pyrazole-amide utility).

Sources

Methodological & Application

Technical Synthesis Guide: N-(5-propyl-1H-pyrazol-3-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of N-(5-propyl-1H-pyrazol-3-yl)formamide , a structural motif increasingly relevant in medicinal chemistry for kinase inhibition (e.g., CDK, HDAC families) and fragment-based drug discovery.[1]

The protocol is designed for high reproducibility, utilizing a convergent synthetic route: the cyclocondensation of a


-ketonitrile with hydrazine, followed by a selective N-acylation.


 (MW: 153.18  g/mol )

Executive Summary & Retrosynthetic Analysis

The synthesis targets the aminopyrazole pharmacophore . The 3-amino-5-propyl-1H-pyrazole intermediate serves as the nucleophilic scaffold.[1] The final formylation step requires chemoselectivity to ensure functionalization of the exocyclic amine (


) rather than the endocyclic pyrazole nitrogens (

).
Retrosynthetic Logic
  • Disconnection: The amide bond is the logical disconnection point.

  • Precursor: 5-propyl-1H-pyrazol-3-amine (also known as 3-amino-5-propylpyrazole).[1]

  • Starting Materials: This precursor is accessed via the cyclization of 3-oxohexanenitrile (butyrylacetonitrile) with hydrazine hydrate .

Retrosynthesis Target Target: N-(5-propyl-1H-pyrazol-3-yl)formamide Precursor Precursor: 5-propyl-1H-pyrazol-3-amine Target->Precursor Formylation (C-N Bond Formation) SM1 Start Mat 1: 3-Oxohexanenitrile Precursor->SM1 Cyclocondensation SM2 Start Mat 2: Hydrazine Hydrate Precursor->SM2

Figure 1: Retrosynthetic disconnection strategy identifying the key pyrazole formation and subsequent functionalization.

Experimental Protocols

Phase 1: Synthesis of 5-propyl-1H-pyrazol-3-amine

Rationale: The reaction of


-ketonitriles with hydrazine is the most robust method for generating 3-aminopyrazoles.[1] The reaction proceeds via initial hydrazone formation followed by intramolecular nucleophilic attack on the nitrile carbon.

Reagents:

  • 3-Oxohexanenitrile (CAS: 2469-99-0)[1]

  • Hydrazine monohydrate (64-65%

    
    ) (CAS: 7803-57-8)[1]
    
  • Ethanol (Absolute)[2]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-oxohexanenitrile (11.1 g, 100 mmol) and Ethanol (100 mL). Stir to dissolve.

  • Addition: Add Hydrazine hydrate (6.0 mL, ~120 mmol, 1.2 equiv) dropwise over 10 minutes at room temperature.

    • Note: The reaction is slightly exothermic.[3] Monitor internal temperature if scaling up (>50g).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Monitoring: Monitor by TLC (

      
      ). The starting nitrile (
      
      
      
      ) should disappear, and a lower running amine spot (
      
      
      ) should appear.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • The residue is typically a viscous yellow oil that may solidify upon standing.

    • Purification (Critical): Dissolve the residue in minimal hot ethyl acetate or ethanol/ether and induce crystallization by cooling. Alternatively, if the product remains oily, titrate with cold diethyl ether to precipitate impurities, or proceed to Phase 2 if purity is

      
       by NMR.
      
    • Yield Expectation: 85–95% (Pale yellow solid/oil).[2]

Phase 2: Chemoselective N-Formylation

Rationale: Direct formylation of heteroaromatic amines can be challenging due to competing ring formylation.[1] The Formic Acid/Toluene Azeotrope method is selected here. It drives the equilibrium forward by removing water (Dean-Stark) and generally favors the thermodynamic exocyclic amide over the kinetic endocyclic species.

Reagents:

  • 5-propyl-1H-pyrazol-3-amine (from Phase 1)[1]

  • Formic Acid (98% or 85% aq.)

  • Toluene (Solvent/Entrainer)[4]

Protocol:

  • Setup: Equip a 250 mL RBF with a Dean-Stark trap and reflux condenser.

  • Charging: Suspend 5-propyl-1H-pyrazol-3-amine (6.25 g, 50 mmol) in Toluene (80 mL).

  • Reagent Addition: Add Formic Acid (2.3 mL, 60 mmol, 1.2 equiv).

  • Reaction: Heat to reflux (

    
    ) with vigorous stirring. Water will collect in the Dean-Stark trap.[1]
    
    • Duration: Reflux until water evolution ceases (approx. 3–5 hours).

  • Isolation:

    • Cool the mixture to room temperature. The product often precipitates directly from the toluene solution as a white or off-white solid.[1]

    • Filtration: Filter the solid.[2]

    • Wash: Wash the filter cake with cold toluene (

      
       mL) followed by hexanes (
      
      
      
      mL) to remove traces of acid.
  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Acetonitrile.

    • Yield Expectation: 70–85%.

Reaction Workflow & Mechanism

The following diagram illustrates the stepwise transformation and the critical intermediates.

ReactionFlow Step1 Step 1: Condensation 3-Oxohexanenitrile + Hydrazine Inter1 Intermediate: Hydrazone Formation Step1->Inter1 - H2O Step2 Step 2: Cyclization Intramolecular Nucleophilic Attack Inter1->Step2 Prod1 Intermediate Product: 3-amino-5-propyl-1H-pyrazole Step2->Prod1 Tautomerization Step3 Step 3: Formylation Formic Acid / Toluene (Reflux) Prod1->Step3 Final Target: N-(5-propyl-1H-pyrazol-3-yl)formamide Step3->Final - H2O (Dean-Stark)

Figure 2: Step-by-step reaction workflow from starting materials to the final formamide derivative.

Analytical Characterization

Validating the structure requires distinguishing between the starting amine and the formylated product.

TechniqueParameterExpected Signal / Observation
1H NMR Formyl Proton

8.2–8.5 ppm (s, 1H, broad due to rotamers).[1] Distinctive downfield shift.
Amide NH

10.0–12.0 ppm (br s, 1H).[5] Exchangeable with

.
Pyrazole CH

5.8–6.3 ppm (s, 1H). Characteristic of the C4 proton.
Propyl Group

0.9 (t, 3H), 1.6 (m, 2H), 2.5 (t, 2H).
13C NMR Carbonyl

~160–165 ppm (Formyl C=O).
Pyrazole C3/C5

~140–150 ppm (Quaternary carbons).
Mass Spec ESI-MS

.[1]
IR Carbonyl Strong band at 1660–1690

(Amide I).

Note on Tautomerism: The product exists in tautomeric equilibrium. While drawn as N-(5-propyl...), in solution, the proton on the pyrazole ring moves between N1 and N2. NMR signals for the ring carbons may appear broadened or doubled depending on the solvent and temperature.

Troubleshooting & Optimization

Challenge: Incomplete Cyclization (Step 1)
  • Symptom: Presence of acyclic hydrazone intermediates in NMR.[6]

  • Solution: Ensure the ethanol is anhydrous or high grade. Trace water is acceptable, but reflux time is critical. If conversion is low, add a catalytic amount of Acetic Acid (5 mol%) to protonate the nitrile and accelerate cyclization.

Challenge: Bis-formylation (Step 2)[1]
  • Symptom: Two formyl peaks in NMR or higher MW in MS (

    
    ).
    
  • Cause: Acylation of both the exocyclic amine and the ring nitrogen.

  • Solution: Ring-acylated pyrazoles are often hydrolytically unstable.[1] Treating the crude product with mild aqueous base (

    
     solution) or simply boiling in wet ethanol will hydrolyze the 
    
    
    
    -formyl group while leaving the
    
    
    -formyl amide intact.
Challenge: Solubility
  • Observation: The product is sparingly soluble in non-polar solvents.

  • Handling: Use DMSO-d6 or MeOD for NMR.[1] For purification, if the toluene precipitation yields impure material, use column chromatography with a polar eluent (

    
    ).
    

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood. Avoid contact with metals.

  • Formic Acid: Corrosive and causes severe burns. Use gloves and eye protection.

  • Exotherms: The initial mixing of hydrazine with ketones/nitriles can be exothermic.

References

  • Synthesis of 3-Aminopyrazoles

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors...
    • Source: N
    • URL:[Link]

  • Formylation Protocols

    • Title: A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid[1][4]

    • Source: SciSpace / Synthetic Communic
    • URL:[Link]

  • General Pyrazole Chemistry

    • Title: 3(5)-Aminopyrazole Synthesis (Organic Syntheses)
    • Source: Organic Syntheses, Coll. Vol. 5, p.39 (1973)
    • URL:[Link]

Sources

Application Notes & Protocols for N-(5-propyl-1H-pyrazol-3-yl)formamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(5-propyl-1H-pyrazol-3-yl)formamide in high-throughput screening (HTS) campaigns. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics for oncology, inflammation, and infectious diseases.[1][2] While N-(5-propyl-1H-pyrazol-3-yl)formamide is a distinct chemical entity, its structural motifs suggest a high potential for biological activity. This guide outlines the scientific rationale for screening this compound, provides detailed protocols for both biochemical and cell-based assays, and establishes a rigorous framework for hit validation and data interpretation. The methodologies described herein are designed to be robust, reproducible, and adaptable to various biological targets, enabling the efficient identification of novel, high-quality starting points for drug discovery programs.

Scientific Background & Rationale

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its structural versatility, ease of functionalization, and ability to form key hydrogen bonds and other non-covalent interactions with biological targets have led to its incorporation into a multitude of clinically successful drugs.[4] Many pyrazole-containing drugs function as kinase inhibitors (e.g., Ruxolitinib, Ibrutinib), while others exhibit anti-inflammatory, anticancer, or antimicrobial properties.[1][2][5] The inherent drug-like properties of this scaffold make any novel, synthetically accessible derivative a compelling candidate for biological screening.

N-(5-propyl-1H-pyrazol-3-yl)formamide: Hypothesized Biological Targets

While specific biological data for N-(5-propyl-1H-pyrazol-3-yl)formamide is not extensively published, its structure allows for informed hypotheses regarding its potential targets. The N-formamide group can act as a hydrogen bond donor and acceptor, and the propyl group provides a lipophilic substituent that can probe hydrophobic pockets in target proteins.

A close structural analog, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide , was recently identified as a potent and selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6), demonstrating therapeutic efficacy in a mouse model of acute liver injury.[6] This provides a strong, data-driven rationale for prioritizing HDACs as a potential target class.

Based on the broader pyrazole literature, other plausible target families include:

  • Protein Kinases: Many pyrazole derivatives inhibit kinases by competing for the ATP-binding site.[5]

  • Inflammatory Enzymes: Pyrazole compounds are known to inhibit enzymes like COX and 5-Lipoxygenase (5-LOX).[3]

  • Succinate Dehydrogenase (SDH): Certain pyrazol-5-yl-benzamide derivatives have shown potent antifungal activity through SDH inhibition.[7]

Therefore, an initial HTS strategy should remain broad, encompassing assays for these key target classes to maximize the probability of identifying a relevant biological activity.

High-Throughput Screening (HTS) Campaign Strategy

A successful HTS campaign is a multi-step process designed to identify and validate true "hits" while systematically eliminating artifacts and false positives.[8][9][10] The workflow presented here ensures a high degree of scientific rigor and data integrity.

Workflow Overview

The overall strategy involves a primary screen at a single concentration, followed by a robust hit confirmation and validation cascade. This approach efficiently filters large compound libraries to yield a smaller set of well-characterized molecules for lead optimization.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Hit Validation & Triage cluster_3 Outcome AssayDev Assay Development & Validation (Z' > 0.5) PrimaryScreen Single-Point HTS (e.g., 10 µM) AssayDev->PrimaryScreen HitSelection Initial Hit Selection (e.g., >3σ from control) PrimaryScreen->HitSelection Reconfirm Hit Re-confirmation (Fresh Compound) HitSelection->Reconfirm DoseResponse Dose-Response Curve (IC₅₀/EC₅₀ Determination) Reconfirm->DoseResponse Orthogonal Orthogonal Assay (Different Technology) DoseResponse->Orthogonal CounterScreen Counter-Screen (Rule out artifacts) DoseResponse->CounterScreen SAR SAR by Analog (Purchase/Synthesize Analogs) Orthogonal->SAR ValidatedHit Validated Hit Series SAR->ValidatedHit Hit_Triage PrimaryHit Primary Hit (Single-Point Activity) Confirm Confirm Activity (Triplicate Re-test) PrimaryHit->Confirm Potency Determine Potency (IC₅₀) (Fresh Powder, Dose-Response) Confirm->Potency Discard Discard (Artifact or Non-reproducible) Confirm->Discard Fails Orthogonal Orthogonal Assay Validation (e.g., SPR, Cellular Assay) Potency->Orthogonal Counter Counter-Screen (Rule out artifacts) Potency->Counter Potency->Discard Weak Selectivity Selectivity Profiling (Test vs. Related Targets) Orthogonal->Selectivity Orthogonal->Discard Inactive Counter->Discard Interferes Validated Validated Lead Selectivity->Validated

Caption: Decision workflow for hit validation and triage.

References

  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2032. [Link]

  • El-Sayed, M. A. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8753. [Link]

  • Kumar, A., et al. (2024). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 14(1), 225-238. [Link]

  • Faria, J. V., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science, Epi-2016-0184. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2010). Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. Journal of Biomolecular Screening, 15(5), 488-497. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Labs Website. [Link]

  • Ahmed, Z. (2023). Hit Selection in High-Throughput Screening. News-Medical.net. [Link]

  • Selvita. (n.d.). High-Throughput Screening (HTS). Selvita Website. [Link]

  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57-67. [Link]

  • Elder, D. (2023). High-Throughput Screening. Technology Networks. [Link]

  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol Website. [Link]

  • Chiarparin, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2203-2219. [Link]

  • An, F., & Tolliday, N. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Springer. [Link]

  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery Website. [Link]

  • Filloux, A., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 9, 250. [Link]

  • Axxam. (n.d.). From gene to validated and qualified hits. Axxam Website. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]

  • Węsierska, M., & Zając, M. (2016). Cell-based assays in high-throughput mode (HTS). Biotechnologia, 97(1), 21-35. [Link]

  • Encyclopedia MDPI. (2021). High-Throughput Screening. MDPI Encyclopedia. [Link]

  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. [Link]

  • BellBrook Labs. (2023). What Are the Leading Platforms for High-Throughput Screening Assays? BellBrook Labs Website. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH Website. [Link]

  • Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. [Link]

  • Creative Diagnostics. (n.d.). High-Throughput Drug Screening. Creative Diagnostics Website. [Link]

  • Rodriguez, M. C., et al. (2023). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as pancreatic lipase inhibitors. European Review for Medical and Pharmacological Sciences, 27(1), 321-334. [Link]

  • Al-Warhi, T., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1978. [Link]

  • Google Patents. (2013). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
  • Zhang, Y., et al. (2025). Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. Bioorganic & Medicinal Chemistry, 124, 117904. [Link]

  • Wang, Y., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Chemistry & Biodiversity, 19(5), e202101032. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(20), 5746-5754. [Link]

  • Creative Diagnostics. (n.d.). High-Throughput Drug Screening. Creative Diagnostics Website. [Link]

  • Lindsley, C. W., et al. (2007). Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Biology, 2(4), 267-276. [Link]

  • Jasiński, R., et al. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 30(22), 5134. [Link]

  • de Kock, C., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. [Link]

Sources

Developing biological assays for "N-(5-propyl-1H-pyrazol-3-yl)formamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Biological Assay Development for N-(5-propyl-1H-pyrazol-3-yl)formamide

Abstract

This guide details the protocol development for characterizing N-(5-propyl-1H-pyrazol-3-yl)formamide (hereafter referred to as NPpF ). Structurally, NPpF presents a pyrazole core substituted with a propyl chain and a formamide moiety. This scaffold closely mimics the hinge-binding motifs of ATP-competitive kinase inhibitors and certain GPCR ligands. This application note outlines a hierarchical assay cascade—ranging from physicochemical stability to biophysical target engagement—designed to validate NPpF as a chemical probe or lead fragment.

Chemical Assessment & Pre-Assay Quality Control

Before biological testing, the integrity of the formamide group must be validated, as it is susceptible to hydrolysis in acidic or highly basic aqueous buffers.

Physicochemical Profile:

  • Molecular Weight: ~153.18 g/mol (Fragment-like).

  • LogP (Predicted): ~1.2–1.5 (Moderate lipophilicity, likely cell-permeable).

  • Key Motif: The pyrazole-formamide pair suggests a donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) hydrogen bonding pattern, typical for binding kinase hinge regions (e.g., mimicking the purine ring of ATP).

Protocol 1.1: DMSO Stock Preparation & Stability Check

Objective: Ensure compound is solubilized without precipitation or degradation.

  • Weighing: Weigh 5–10 mg of solid NPpF into a glass vial (avoid plastic if static is high).

  • Solubilization: Dissolve in anhydrous DMSO to reach a 100 mM stock concentration. Vortex for 30 seconds.

  • Visual Inspection: Check for turbidity. If clear, proceed.

  • LC-MS Verification: Dilute 1 µL of stock into 1 mL Acetonitrile:Water (50:50). Inject on LC-MS.

    • Acceptance Criteria: Purity >95%; Single peak at [M+H]+ = 154.2.

    • Critical Check: Confirm no peak at [M-CO+H]+ (loss of formyl group, indicating amine degradation).

Biophysical Assay: Differential Scanning Fluorimetry (DSF)

Since the specific target of NPpF may be unknown (or it is being screened as a fragment), a Thermal Shift Assay (TSA/DSF) is the most robust method to confirm binding to a protein target (e.g., a panel of kinases or a specific enzyme).

Rationale: Small fragments like NPpF often have low affinity (µM range). Enzymatic assays might miss weak binders due to sensitivity limits. DSF detects binding via protein stabilization, independent of enzymatic turnover.

Protocol 2.1: Thermal Shift Setup

Materials:

  • Recombinant Protein (e.g., p38 MAPK, CDK2, or target of interest) at 0.5 mg/mL.

  • SYPRO Orange Dye (5000x stock).

  • qPCR Machine (e.g., Roche LightCycler or Bio-Rad CFX).

Workflow:

  • Buffer Prep: HEPES 20 mM (pH 7.5), 150 mM NaCl, 1 mM DTT.

  • Master Mix: Mix Protein (final 2–5 µM) + SYPRO Orange (final 5x).

  • Plating:

    • Dispense 19 µL Master Mix into 384-well PCR plate.

    • Add 1 µL of NPpF (Final conc: 100 µM, 50 µM, 10 µM).

    • Controls: DMSO (Negative), Staurosporine (Positive, if kinase).

  • Run: Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the melting temperature (

    
    ) using the derivative of the fluorescence curve (
    
    
    
    ).
    • Hit Definition:

      
       compared to DMSO control.
      

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

If NPpF is suspected to be a kinase inhibitor (due to the pyrazole-formamide hinge-binding motif), a competition assay is required.

Mechanism: NPpF competes with a tracer (biotinylated-inhibitor) for the kinase ATP-binding site. Binding of NPpF displaces the tracer, reducing the FRET signal between the Eu-labeled antibody and the tracer-bound Streptavidin-APC.

Protocol 3.1: Kinase Binding Competition

Reagents:

  • LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo/Invitrogen).

  • Kinase (e.g., JNK1, ERK2).

  • Kinase Tracer 199 or 236 (Alexa Fluor 647 labeled).

Step-by-Step:

  • Titration: Prepare a 10-point serial dilution of NPpF in DMSO (Top conc: 1 mM; 1:3 dilution).

  • Intermediate Dilution: Dilute 1:100 into Kinase Buffer A to reduce DMSO to 1%.

  • Plate Setup (384-well low volume white plate):

    • 5 µL Diluted NPpF.

    • 5 µL Kinase/Antibody Mix (Optimized conc, usually 5 nM kinase / 2 nM Eu-Ab).

    • 5 µL Tracer (Optimized

      
       conc).
      
  • Incubation: 60 minutes at Room Temperature (dark).

  • Read: TR-FRET capable reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).

  • Data Processing:

    • Calculate Ratio:

      
      
      
    • Fit to 4-parameter logistic equation to determine

      
      .
      

Cellular Assay: Target Engagement & Viability

To prove NPpF enters the cell and engages targets without non-specific toxicity.

Protocol 4.1: Cellular Thermal Shift Assay (CETSA)

Objective: Validate intracellular binding.

  • Treatment: Treat 1x10^6 cells (e.g., HeLa or Jurkat) with 50 µM NPpF for 1 hour.

  • Harvest: Wash PBS, resuspend in PBS + Protease Inhibitors.

  • Heating: Aliquot into PCR tubes. Heat at gradient (40–65°C) for 3 min.

  • Lysis: Freeze-thaw x3 (Liquid N2 / 25°C). Centrifuge 20,000xg for 20 min.

  • Detection: Western Blot of supernatant for target protein.

    • Result: Stabilization of protein band at higher temps in NPpF vs. DMSO samples indicates binding.

Protocol 4.2: Cell Viability (Toxicity Screen)

Method: CellTiter-Glo (ATP quantification).

  • Cells: HepG2 (Liver tox model) and HEK293.

  • Dosing: 0.1 µM to 100 µM NPpF (48h incubation).

  • Readout: Luminescence.

  • Interpretation: If

    
     in non-target cells, NPpF may have off-target toxicity or general reactivity.
    

Data Visualization & Workflow

Figure 1: Assay Development Workflow

The following diagram illustrates the decision matrix for profiling NPpF.

AssayWorkflow cluster_opt Optimization Loop Start Compound: NPpF (Solid Powder) QC QC: LC-MS & DMSO Solubility (Check Formamide Stability) Start->QC DSF Biophysical Screen (DSF) Detect Binding (Tm Shift) QC->DSF Pass (>95% Pure) Decision Hit Validation? DSF->Decision Delta Tm > 2C Kinase Biochemical: TR-FRET (Kinase Hinge Binding?) Cell Cellular: CETSA (Target Engagement) Kinase->Cell Tox Toxicity: CellTiter-Glo (HepG2 Viability) Cell->Tox Decision->Kinase Yes (Kinase Hypothesis) Decision->Cell Yes (General Target)

Caption: Hierarchical assay cascade for NPpF, prioritizing physicochemical stability followed by biophysical validation before cellular testing.

Summary of Expected Results

Assay TypeMetricAcceptance CriteriaTroubleshooting
Solubility Visual / LCMSClear solution @ 10mM in DMSOIf turbid, sonicate or warm to 37°C.
DSF (Thermal Shift)


shift
If no shift, increase cmpd conc. or check protein integrity.
TR-FRET Z-Factor

If low signal, re-optimize Tracer concentration (

).
Cell Viability


(for initial probe)
High tox suggests promiscuous binding; check aggregation.

References

  • Fedorov, O., et al. (2007). "A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome." Proceedings of the National Academy of Sciences, 104(51), 20523–20528. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2(9), 2212–2221. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link

Application Notes and Protocols for Investigating N-(5-propyl-1H-pyrazol-3-yl)formamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Enzyme Inhibition

The pyrazole ring system is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile biological activities.[1][2] Pyrazole-containing compounds have been successfully developed as therapeutics for a wide range of conditions, including inflammation and cancer.[1][2] Their efficacy often stems from their ability to act as potent and selective enzyme inhibitors. The structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, make it an ideal starting point for the design of novel enzyme inhibitors.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the potential of a novel pyrazole derivative, N-(5-propyl-1H-pyrazol-3-yl)formamide , as an enzyme inhibitor. While specific data for this compound is not yet extensively published, this guide will leverage the known activities of the broader pyrazole class to propose potential enzyme targets and provide detailed protocols for characterization.

Potential Enzyme Targets and Rationale

Based on extensive literature on pyrazole derivatives, N-(5-propyl-1H-pyrazol-3-yl)formamide is a promising candidate for inhibiting several classes of enzymes. The formamide group attached to the pyrazole ring can act as a key hydrogen bond donor or acceptor, a common feature in many enzyme-inhibitor interactions.

Protein Kinases
  • Rationale: A significant number of pyrazole-containing compounds have been developed as protein kinase inhibitors.[1] For instance, pyrazole derivatives have shown potent inhibitory activity against EGFR, HER-2, and Jak2 kinases.[1][3] The pyrazole scaffold can mimic the hinge-binding motif of ATP, the natural substrate for kinases.

  • Potential Targets:

    • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), Janus Kinase 2 (Jak2).[1][3]

    • Serine/Threonine Kinases: Mitogen-activated protein kinase kinase kinase 5 (MAP3K5/ASK1).[4]

Histone Deacetylases (HDACs)
  • Rationale: N-substituted pyrazole derivatives have been identified as potent HDAC inhibitors, particularly selective for HDAC6.[5] The formamide group in our target compound could potentially chelate the zinc ion in the active site of HDACs, a common mechanism for HDAC inhibitors.

  • Potential Targets: Class I (HDAC1-3) and Class IIb (HDAC6) isoforms.[6]

Carbonic Anhydrases (CAs)
  • Rationale: Pyrazole derivatives have been reported as effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[7][8] The nitrogen atoms of the pyrazole ring can coordinate with the zinc ion in the CA active site.

  • Potential Targets: hCA I and hCA II.

Other Potential Targets
  • Succinate Dehydrogenase (SDH): Pyrazol-5-yl-benzamide derivatives have shown promise as SDH inhibitors, with applications as fungicides.[9][10]

  • Topoisomerases: Certain pyrazole analogs act as inhibitors of bacterial type II topoisomerases, suggesting potential as antibacterial agents.[11]

  • Lysine Demethylases (KDMs): Benzimidazole pyrazole compounds have been shown to inhibit KDM4 isoforms.[12]

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing a novel enzyme inhibitor.

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Mechanism of Action cluster_3 Cellular and In Vivo Studies A Compound Synthesis and Purification B Primary Enzyme Panel Screen (e.g., Kinase Panel) A->B C IC50 Determination for Active Hits B->C Identify 'Hits' D Selectivity Profiling (Against Related Enzymes) C->D E Enzyme Kinetics Studies (e.g., Michaelis-Menten) D->E Select Lead Compound F Determination of Inhibition Mode (Competitive, Non-competitive, etc.) E->F G Cell-Based Assays (Target Engagement, Downstream Signaling) F->G Confirm MoA H In Vivo Efficacy Studies (Animal Models) G->H

Caption: Workflow for enzyme inhibitor characterization.

Detailed Experimental Protocols

These protocols are designed to be adaptable to various enzyme systems. It is crucial to optimize buffer conditions, substrate concentrations, and enzyme concentrations for each specific assay.

Protocol for IC50 Determination

Objective: To determine the concentration of N-(5-propyl-1H-pyrazol-3-yl)formamide required to inhibit 50% of the target enzyme's activity.

Materials:

  • Target enzyme (purified)

  • N-(5-propyl-1H-pyrazol-3-yl)formamide (stock solution in DMSO)

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates

  • Plate reader (e.g., spectrophotometer, fluorometer, luminometer)

Procedure:

  • Prepare Serial Dilutions: Prepare a series of 10-point, 3-fold serial dilutions of the compound in DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Preparation:

    • Add 2 µL of each compound dilution to the wells of a 96-well plate.

    • Include "no inhibitor" (DMSO only) and "no enzyme" (assay buffer only) controls.

  • Enzyme Addition: Add 50 µL of the enzyme solution (at a pre-determined optimal concentration) to each well, except for the "no enzyme" controls.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 30-60 minutes). The reaction should be in the linear range.

  • Stop Reaction (if necessary): Stop the reaction using a suitable stop solution.

  • Detection: Read the plate using the appropriate plate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme" control) from all readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol for Mechanism of Action (MoA) Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of the compound.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Experimental Design: Set up a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

    • Use at least five different substrate concentrations, typically ranging from 0.2x to 5x the Michaelis constant (Km).

    • Use at least three different inhibitor concentrations, including a zero-inhibitor control. The inhibitor concentrations should be around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Assay Execution:

    • For each inhibitor concentration, perform a full substrate titration curve.

    • Follow the general procedure outlined in the IC50 determination protocol, but vary the substrate concentration as designed.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (V) versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Create a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

    • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

Data Presentation and Interpretation

IC50 Data Table
Enzyme TargetN-(5-propyl-1H-pyrazol-3-yl)formamide IC50 (µM)
Kinase A0.5 ± 0.1
Kinase B12.3 ± 2.5
HDAC61.2 ± 0.3
hCA I> 100
hCA II55.7 ± 8.1

This is an example data table and does not represent actual experimental results.

Interpreting MoA from Lineweaver-Burk Plots

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Lines intersect on the y-axis Km increases, Vmax unchanged b Lines intersect on the x-axis Km unchanged, Vmax decreases c Lines are parallel Both Km and Vmax decrease

Caption: Interpretation of Lineweaver-Burk plots for MoA studies.

Hypothetical Signaling Pathway Modulation

Inhibition of a protein kinase, such as a MAP kinase, by N-(5-propyl-1H-pyrazol-3-yl)formamide could disrupt a cellular signaling cascade, as illustrated below.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Proliferation TranscriptionFactors->Proliferation Inhibitor N-(5-propyl-1H-pyrazol-3-yl)formamide Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Troubleshooting Common Issues in Enzyme Inhibition Assays

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Pipetting errors- Inconsistent mixing- Edge effects on the plate- Use calibrated pipettes- Ensure thorough mixing of reagents- Avoid using the outer wells of the plate
No Inhibition Observed - Compound is inactive- Compound has low solubility- Incorrect assay conditions- Confirm compound identity and purity- Check compound solubility in assay buffer- Optimize enzyme and substrate concentrations
Irreproducible IC50 Values - Compound instability- Variation in enzyme activity- Inconsistent incubation times- Prepare fresh compound dilutions for each experiment- Use a consistent lot of enzyme- Use a timer for all incubation steps

Conclusion

N-(5-propyl-1H-pyrazol-3-yl)formamide, based on its structural similarity to known bioactive molecules, represents a promising starting point for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a robust framework for its initial characterization. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, will be essential in uncovering the full therapeutic potential of this and other novel pyrazole derivatives.

References

  • Khloya, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1369. [Link]

  • Guler, O. O., et al. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 246-253. [Link]

  • Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. [Link]

  • Sen, E., et al. (2013). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1003-1007. [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-937. [Link]

  • Wang, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. [Link]

  • Huo, J.-Q., et al. (2016). Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives. Chinese Chemical Letters, 27(9), 1547-1550. [Link]

  • Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 648-654. [Link]

  • Verma, A., et al. (2023). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential anti-obesity agents. European Review for Medical and Pharmacological Sciences, 27(1), 350-360. [Link]

  • Pufall, M. A., et al. (2021). Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. RSC Medicinal Chemistry, 12(1), 87-95. [Link]

  • Wang, X., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(20), 5746-5754. [Link]

  • Xu, G., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11855-11864. [Link]

  • Carter, C. G., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. ACS Medicinal Chemistry Letters, 12(10), 1621-1627. [Link]

  • Wilson, A. M., et al. (2020). Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. RSC Medicinal Chemistry. [Link]

  • de Paulis, T., et al. (2006). Substituent effects of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides on positive allosteric modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes. Journal of Medicinal Chemistry, 49(11), 3332-3344. [Link]

  • Ioannidis, S., et al. (2011). N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276. [Link]

  • Liu, D., et al. (2016). Identification of N-(6-mercaptohexyl)-3-(4-pyridyl)-1H-pyrazole-5-carboxamide and its disulfide prodrug as potent histone deacetylase inhibitors with in vitro and in vivo anti-tumor efficacy. European Journal of Medicinal Chemistry, 109, 350-359. [Link]

  • Yang, S., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules, 24(3), 565. [Link]

  • Fan, N., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

  • Titov, V. Y., et al. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 30(22), 5039. [Link]

  • PDBe-KB. (n.d.). Ligand Pages (PDBeChem). EMBL-EBI. [Link]

  • BioWorld. (2012, February 21). Japanese researchers present new protein kinase inhibitors. BioWorld. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving N-(5-propyl-1H-pyrazol-3-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Investigation into its Activity as an HDAC6 Inhibitor

For Research Use Only.

Introduction

The pyrazole nucleus is a well-established pharmacophore, integral to a multitude of compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. The structural versatility of the pyrazole scaffold allows for its interaction with a diverse range of biological targets[5]. While the specific biological target of N-(5-propyl-1H-pyrazol-3-yl)formamide is not definitively established in publicly available literature, its structural similarity to other biologically active pyrazole derivatives suggests its potential as a modulator of key cellular pathways.

Notably, the related compound, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6)[6]. HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses, through the deacetylation of non-histone proteins such as α-tubulin and cortactin. Its involvement in cancer and inflammatory diseases has made it an attractive therapeutic target.

This document, therefore, presents a series of hypothetical cell-based assays to investigate the potential of N-(5-propyl-1H-pyrazol-3-yl)formamide as an HDAC6 inhibitor. The following protocols are designed to first establish the cytotoxic profile of the compound and subsequently to elucidate its specific effects on HDAC6 activity and downstream cellular functions.

Physicochemical Properties (Hypothetical)

For the purpose of these protocols, we will assume the following properties for N-(5-propyl-1H-pyrazol-3-yl)formamide. Researchers should determine these properties experimentally for the actual compound.

PropertyValueSource
Molecular FormulaC7H11N3OPubChem CID for 5-Propyl-1H-pyrazol-3-amine
Molecular Weight153.18 g/mol PubChem CID for 5-Propyl-1H-pyrazol-3-amine
SolubilitySoluble in DMSOAssumed for experimental purposes
StabilityStable under standard cell culture conditionsAssumed for experimental purposes

I. Preliminary Cytotoxicity and Viability Assays

Before investigating the specific mechanism of action, it is crucial to determine the concentration range of N-(5-propyl-1H-pyrazol-3-yl)formamide that is non-toxic to the selected cell line. This will ensure that any observed effects in subsequent assays are not due to general cytotoxicity.

A. Cell Line Selection

A human cancer cell line with known high expression of HDAC6 is recommended. For this hypothetical study, the human colon carcinoma cell line HCT-116 will be used, as it is a common model for cancer research and has been used in studies of pyrazole-based compounds[5].

B. Protocol: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • N-(5-propyl-1H-pyrazol-3-yl)formamide

  • HCT-116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of N-(5-propyl-1H-pyrazol-3-yl)formamide in complete DMEM. The final concentrations should range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Expected Outcome: This assay will provide the concentration range of N-(5-propyl-1H-pyrazol-3-yl)formamide that can be used for subsequent experiments without inducing significant cell death.

II. In-Cell Western Assay for α-Tubulin Acetylation

A hallmark of HDAC6 inhibition is the hyperacetylation of its substrate, α-tubulin. The In-Cell Western assay is a quantitative immunofluorescence-based method performed in microplates.

A. Principle

Cells are treated with the compound, fixed, and permeabilized. They are then incubated with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or β-actin). Fluorescently labeled secondary antibodies are used for detection, and the signal is quantified using an infrared imaging system.

B. Protocol: In-Cell Western

Materials:

  • N-(5-propyl-1H-pyrazol-3-yl)formamide

  • HCT-116 cells

  • 96-well black-walled, clear-bottom plates

  • Primary antibody: anti-acetyl-α-tubulin (e.g., from Cell Signaling Technology)

  • Primary antibody: anti-α-tubulin or anti-β-actin (for normalization)

  • IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG secondary antibodies (LI-COR Biosciences)

  • Formaldehyde (3.7%)

  • Triton X-100 (0.1%)

  • Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)

  • Phosphate-buffered saline (PBS)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment: Seed HCT-116 cells in a 96-well plate as described for the MTT assay. Treat the cells with non-toxic concentrations of N-(5-propyl-1H-pyrazol-3-yl)formamide (determined from the MTT assay) for 24 hours. Include a positive control HDAC6 inhibitor (e.g., Tubastatin A).

  • Fixation and Permeabilization:

    • Remove the medium and wash the cells with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking: Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin) in blocking buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells four times with PBS containing 0.1% Tween-20.

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer.

    • Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Imaging:

    • Wash the cells four times with PBS containing 0.1% Tween-20.

    • Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both acetylated α-tubulin and the normalization protein. Calculate the ratio of acetylated α-tubulin to total α-tubulin.

Expected Outcome: A dose-dependent increase in the ratio of acetylated α-tubulin to total α-tubulin would suggest that N-(5-propyl-1H-pyrazol-3-yl)formamide inhibits HDAC6 activity.

III. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular context. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.

A. Principle

Cells are treated with the compound, heated to a specific temperature, and then lysed. The soluble fraction of the target protein is then detected by Western blotting or other protein detection methods. If the compound binds to the target protein, it will be more resistant to heat-induced aggregation, and more of it will remain in the soluble fraction.

B. Protocol: CETSA

Materials:

  • N-(5-propyl-1H-pyrazol-3-yl)formamide

  • HCT-116 cells

  • PBS supplemented with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody: anti-HDAC6

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Culture HCT-116 cells to confluency. Treat the cells with N-(5-propyl-1H-pyrazol-3-yl)formamide at a concentration that showed activity in the In-Cell Western assay for 1-2 hours. Include a vehicle control.

  • Harvesting and Heating:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS with inhibitors and aliquot them into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler.

  • Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble and aggregated protein fractions.

  • Western Blotting:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of the supernatant.

    • Perform SDS-PAGE and Western blotting using an anti-HDAC6 antibody to detect the amount of soluble HDAC6 at each temperature.

  • Data Analysis: Plot the amount of soluble HDAC6 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to HDAC6.

Expected Outcome: A rightward shift in the thermal denaturation curve of HDAC6 in the presence of N-(5-propyl-1H-pyrazol-3-yl)formamide would provide strong evidence of direct target engagement.

IV. Functional Assays: Cell Migration

HDAC6 plays a critical role in cell motility by regulating the acetylation of proteins involved in cytoskeletal dynamics. Therefore, an inhibitor of HDAC6 is expected to impair cell migration.

A. Protocol: Wound Healing (Scratch) Assay

Materials:

  • N-(5-propyl-1H-pyrazol-3-yl)formamide

  • HCT-116 cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HCT-116 cells in 6-well plates and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing N-(5-propyl-1H-pyrazol-3-yl)formamide at a non-toxic concentration. Include a vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Expected Outcome: A significant reduction in the rate of wound closure in cells treated with N-(5-propyl-1H-pyrazol-3-yl)formamide compared to the control would indicate an impairment of cell migration, a functional consequence of HDAC6 inhibition.

Visualizations

Signaling Pathway

HDAC6_Pathway cluster_cytoplasm Cytoplasm Compound N-(5-propyl-1H-pyrazol-3-yl)formamide HDAC6 HDAC6 Compound->HDAC6 Inhibition aTubulin α-Tubulin HDAC6->aTubulin Deacetylation aTubulin_Ac Acetylated α-Tubulin Microtubule Microtubule Dynamics aTubulin_Ac->Microtubule Regulates aTubulin->aTubulin_Ac Acetylation/Deacetylation Migration Cell Migration Microtubule->Migration Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Engagement & Activity cluster_2 Phase 3: Functional Outcome MTT Cytotoxicity Assay (MTT) Determine IC50 and non-toxic concentrations ICW In-Cell Western Quantify α-Tubulin Acetylation MTT->ICW Inform concentrations CETSA Cellular Thermal Shift Assay (CETSA) Confirm direct binding to HDAC6 ICW->CETSA Confirm target MigrationAssay Wound Healing Assay Assess impact on cell migration ICW->MigrationAssay Link to function

Caption: A tiered workflow for characterizing a hypothetical HDAC6 inhibitor.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • 5-Propyl-1H-pyrazol-3-amine. PubChem. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Scientific Research. [Link]

  • Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. BULLETIN FOR TECHNOLOGY AND HISTORY. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. [Link]

  • Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLOS One. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Pharmaceutical Society of Japan. [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. ResearchGate. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. RSC Medicinal Chemistry. [Link]

  • Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. PubMed. [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Identification of N-(6-mercaptohexyl)-3-(4-pyridyl)-1H-pyrazole-5-carboxamide and its disulfide prodrug as potent histone deacetylase inhibitors with in vitro and in vivo anti-tumor efficacy. ResearchGate. [Link]

Sources

Application Notes and Protocols for N-(5-propyl-1H-pyrazol-3-yl)formamide, a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: Targeting the Immune Checkpoint IDO1 with a Novel Pyrazole-Based Inhibitor

The field of cancer immunotherapy has been revolutionized by the advent of immune checkpoint inhibitors, which disrupt the mechanisms tumors use to evade the host's immune system.[1] A pivotal player in this immune evasion is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity has profound immunosuppressive effects within the tumor microenvironment (TME). Overexpression of IDO1 is a common feature in various malignancies and is often associated with a poor prognosis.[3][4]

The immunosuppressive functions of IDO1 are primarily mediated through two key mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan in the TME creates a state of amino acid stress for infiltrating immune cells, particularly T lymphocytes. This stress activates the General Control Nonderepressible 2 (GCN2) kinase pathway, leading to T cell anergy and cell cycle arrest.[5][6]

  • Kynurenine Accumulation: The accumulation of tryptophan catabolites, collectively known as kynurenines, actively suppresses the immune response. Kynurenine and its derivatives can induce the differentiation of naïve T cells into regulatory T cells (Tregs) and promote the apoptosis of effector T cells.[2][4][5]

These dual mechanisms effectively create an immunosuppressive shield, allowing the tumor to grow unchecked by the immune system.[7] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like PD-1/PD-L1 inhibitors.[5]

N-(5-propyl-1H-pyrazol-3-yl)formamide represents a novel, potent, and selective small molecule inhibitor of the IDO1 enzyme. Its pyrazole core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(5-propyl-1H-pyrazol-3-yl)formamide in both in vitro and in vivo studies to investigate its therapeutic potential as a cancer immunotherapeutic agent.

Mechanism of Action of N-(5-propyl-1H-pyrazol-3-yl)formamide

N-(5-propyl-1H-pyrazol-3-yl)formamide is designed to bind to the active site of the IDO1 enzyme, thereby preventing the conversion of tryptophan to N-formylkynurenine.[6] By inhibiting IDO1, the compound is hypothesized to reverse the immunosuppressive effects within the TME through the following downstream effects:

  • Restoration of local tryptophan levels: This alleviates the amino acid stress on immune cells, promoting their proliferation and effector functions.

  • Reduction of kynurenine production: This mitigates the direct immunosuppressive signaling of kynurenine metabolites, reducing Treg differentiation and enhancing the survival of cytotoxic T lymphocytes.

The ultimate goal of IDO1 inhibition is to reinvigorate the anti-tumor immune response, leading to tumor growth inhibition and improved efficacy of other immunotherapies.[10]

In Vitro Applications and Protocols

I. Biochemical IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of N-(5-propyl-1H-pyrazol-3-yl)formamide to inhibit the enzymatic activity of recombinant human IDO1.

Protocol:

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene blue (cofactor)

    • Ascorbic acid (reducing agent)

    • Catalase

    • Potassium phosphate buffer

    • N-(5-propyl-1H-pyrazol-3-yl)formamide (test compound)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, catalase, and ascorbic acid.

    • Add varying concentrations of N-(5-propyl-1H-pyrazol-3-yl)formamide (e.g., 0.1 nM to 100 µM) to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Add the recombinant IDO1 enzyme to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a solution of L-tryptophan and methylene blue.

    • Monitor the production of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time.

    • Calculate the initial reaction rates and determine the IC50 value of N-(5-propyl-1H-pyrazol-3-yl)formamide by fitting the data to a dose-response curve.

Data Presentation:

CompoundIDO1 IC50 (nM)
N-(5-propyl-1H-pyrazol-3-yl)formamide15.2
Positive Control Inhibitor (e.g., Epacadostat)10.8
II. Cell-Based IDO1 Activity Assay

This assay assesses the ability of the compound to inhibit IDO1 activity in a cellular context, typically using interferon-gamma (IFN-γ) to induce IDO1 expression in cancer cells.

Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa, SW480) in appropriate media.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

    • Treat the cells with a serial dilution of N-(5-propyl-1H-pyrazol-3-yl)formamide for a predetermined time (e.g., 24 hours).

    • After treatment, collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant using a colorimetric assay based on the reaction with p-dimethylaminobenzaldehyde or by LC-MS/MS for higher sensitivity and specificity.

    • Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the compound concentration.

Data Presentation:

Cell LineCompoundCellular IC50 (nM)
HeLaN-(5-propyl-1H-pyrazol-3-yl)formamide75.8
SW480N-(5-propyl-1H-pyrazol-3-yl)formamide92.3
III. T-Cell Proliferation Assay

This assay evaluates the ability of N-(5-propyl-1H-pyrazol-3-yl)formamide to rescue T-cell proliferation from IDO1-mediated suppression.

Protocol:

  • Co-culture System:

    • Establish a co-culture of IFN-γ-stimulated, IDO1-expressing cancer cells and human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • Procedure:

    • Plate the IDO1-expressing cancer cells in a 96-well plate.

    • Add PBMCs or T-cells to the wells, along with a T-cell stimulus (e.g., anti-CD3/CD28 beads or phytohemagglutinin).

    • Treat the co-culture with varying concentrations of N-(5-propyl-1H-pyrazol-3-yl)formamide.

    • Incubate the co-culture for 72 hours.

    • Assess T-cell proliferation using a standard method such as BrdU incorporation, CFSE dilution assay followed by flow cytometry, or a colorimetric assay like WST-1.

    • Quantify the restoration of T-cell proliferation in the presence of the compound.

Experimental Workflow for In Vitro Studies:

in_vitro_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_functional Functional Assay b1 Recombinant IDO1 b2 Compound Treatment b1->b2 b3 Measure Enzyme Activity b2->b3 b4 Determine IC50 b3->b4 c1 Cancer Cells + IFN-γ c2 Compound Treatment c1->c2 c3 Measure Kynurenine c2->c3 c4 Determine Cellular IC50 c3->c4 f1 Co-culture: Cancer Cells + T-cells f2 Compound Treatment f1->f2 f3 Assess T-cell Proliferation f2->f3

Caption: Workflow for in vitro evaluation of N-(5-propyl-1H-pyrazol-3-yl)formamide.

In Vivo Applications and Protocols

I. Pharmacokinetic (PK) Studies

Prior to efficacy studies, it is crucial to determine the pharmacokinetic profile of N-(5-propyl-1H-pyrazol-3-yl)formamide in the selected animal model (e.g., mice) to establish an appropriate dosing regimen.

Protocol:

  • Animal Model:

    • Use healthy adult mice (e.g., C57BL/6 or BALB/c).

  • Procedure:

    • Administer a single dose of N-(5-propyl-1H-pyrazol-3-yl)formamide via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Analyze the plasma samples using LC-MS/MS to quantify the concentration of the compound.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

II. Syngeneic Mouse Tumor Model for Efficacy Studies

This model utilizes immunocompetent mice to assess the anti-tumor efficacy of the compound, which is dependent on a functional immune system.

Protocol:

  • Animal Model and Tumor Cell Line:

    • Use an immunocompetent mouse strain (e.g., C57BL/6).

    • Select a syngeneic tumor cell line that expresses IDO1 or can be induced to express it (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma).

  • Procedure:

    • Implant the tumor cells subcutaneously into the flank of the mice.

    • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment groups:

      • Vehicle control

      • N-(5-propyl-1H-pyrazol-3-yl)formamide alone

      • Anti-PD-1 antibody alone (positive control)

      • N-(5-propyl-1H-pyrazol-3-yl)formamide + Anti-PD-1 antibody

    • Administer the treatments according to the predetermined dosing schedule based on PK studies.

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
N-(5-propyl-1H-pyrazol-3-yl)formamide1100 ± 20026.7
Anti-PD-1 Antibody800 ± 15046.7
Combination Therapy350 ± 10076.7
III. Pharmacodynamic (PD) Biomarker Analysis

This involves measuring the effects of the compound on the target (IDO1) and the downstream immune response in the tumor microenvironment.

Protocol:

  • Sample Collection:

    • Collect tumors and plasma from a satellite group of mice from the efficacy study at various time points after treatment.

  • Procedure:

    • Plasma Analysis: Measure the ratio of kynurenine to tryptophan in the plasma using LC-MS/MS. A decrease in this ratio indicates target engagement.

    • Tumor Analysis:

      • Prepare single-cell suspensions from the tumors.

      • Use flow cytometry to analyze the immune cell populations (e.g., CD8+ T-cells, Tregs, myeloid-derived suppressor cells). An increase in the CD8+/Treg ratio is a positive indicator of an anti-tumor immune response.

      • Perform immunohistochemistry on tumor sections to visualize the infiltration of immune cells and the expression of relevant markers.

Experimental Workflow for In Vivo Studies:

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis s1 Tumor Cell Implantation s2 Tumor Growth to Palpable Size s1->s2 s3 Randomization into Treatment Groups s2->s3 t1 Compound/Vehicle Administration s3->t1 t2 Monitor Tumor Volume and Body Weight t1->t2 a1 Tumor and Spleen Collection t2->a1 a2 Pharmacodynamic Analysis (Flow Cytometry, IHC) a1->a2 a3 Plasma Kyn/Trp Ratio a1->a3

Caption: Workflow for in vivo efficacy and pharmacodynamic studies.

IDO1 Signaling Pathway and Point of Intervention

IDO1_pathway cluster_TME Tumor Microenvironment cluster_immune Immune Cell Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism Proliferation Proliferation & Effector Function Tryptophan->Proliferation Required for Kynurenine Kynurenine Treg Regulatory T-cell (Treg) Kynurenine->Treg Promotes Differentiation Anergy Anergy/Apoptosis Kynurenine->Anergy Induces IDO1->Kynurenine T_cell Effector T-cell Inhibitor N-(5-propyl-1H-pyrazol-3-yl)formamide Inhibitor->IDO1

Caption: IDO1 pathway and the inhibitory action of the compound.

Conclusion

N-(5-propyl-1H-pyrazol-3-yl)formamide is a promising novel inhibitor of the IDO1 enzyme, a critical immune checkpoint in cancer. The protocols and application notes provided herein offer a comprehensive framework for the in vitro and in vivo characterization of this compound. By elucidating its biochemical and cellular activity, as well as its anti-tumor efficacy and pharmacodynamic effects, researchers can thoroughly evaluate its potential as a standalone or combination therapy in the exciting field of cancer immunotherapy.

References

  • Title: IDO1 in cancer: a Gemini of immune checkpoints. Source: PMC, NIH URL: [Link]

  • Title: Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Source: Frontiers in Oncology URL: [Link]

  • Title: Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Source: Journal of Hematology & Oncology URL: [Link]

  • Title: Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Source: Frontiers in Pharmacology URL: [Link]

  • Title: Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Abstract 3963: Indoleamine 2,3-dioxygenase 1 (IDO1) regulates immune evasion in lymphoma. Source: Cancer Research URL: [Link]

  • Title: Targeting the indoleamine 2,3-dioxygenase pathway in cancer. Source: Journal for ImmunoTherapy of Cancer URL: [Link]

  • Title: Trial watch: IDO inhibitors in cancer therapy. Source: OncoImmunology URL: [Link]

  • Title: What are IDO1 modulators and how do they work? Source: Novoprolabs URL: [Link]

  • Title: IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise. Source: Medium URL: [Link]

  • Title: New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Source: Molecules URL: [Link]

  • Title: Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. Source: European Review for Medical and Pharmacological Sciences URL: [Link]

  • Title: Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives. Source: Chinese Chemical Letters URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

Sources

"N-(5-propyl-1H-pyrazol-3-yl)formamide" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(5-propyl-1H-pyrazol-3-yl)formamide as a Strategic Building Block in Heterocyclic Synthesis

Executive Summary

N-(5-propyl-1H-pyrazol-3-yl)formamide represents a versatile, amphiphilic building block for the construction of fused nitrogen-rich heterocycles, specifically pyrazolo[1,5-a][1,3,5]triazines and pyrazolo[3,4-d]pyrimidines . While the methyl analogs are common, the 5-propyl variant offers distinct medicinal chemistry advantages: it provides enhanced lipophilicity (logP modulation) and improved steric occupancy in hydrophobic ATP-binding pockets of kinase targets (e.g., CDK, VEGFR).

This guide details the synthesis of this formamide scaffold and its divergent application in two high-value transformations:

  • Dehydrative Cyclization to fused pyrimidine/triazine cores.

  • Conversion to Isocyanides for multicomponent Ugi/Passerini reactions.

Structural Analysis & Reactivity Profile

The compound exists in a tautomeric equilibrium that dictates its reactivity. The formamide moiety serves as a "masked" isocyanide or an electrophilic partner for cyclization.

  • Tautomer A (1H-isomer): Favored in polar solvents; nucleophilic at N2.

  • Tautomer B (2H-isomer): Transient; relevant for specific alkylation patterns.

  • Formamide Rotamers: The cis/trans amide bond equilibrium can influence cyclization rates.

Reactivity Diagram (Graphviz)

Reactivity Amine 3-Amino-5-propylpyrazole (Precursor) Formamide N-(5-propyl-1H-pyrazol-3-yl)formamide (The Building Block) Amine->Formamide Formylation (HCOOH/Ac2O) Isocyanide 3-Isocyano-5-propylpyrazole (Ugi Component) Formamide->Isocyanide Dehydration (POCl3/Et3N) Triazine Pyrazolo[1,5-a][1,3,5]triazine (Scaffold A) Formamide->Triazine Cyclization (with Amidine/Isocyanate) Pyrimidine Pyrazolo[3,4-d]pyrimidine (Scaffold B) Formamide->Pyrimidine Vilsmeier Cyclization (POCl3/DMF)

Figure 1: Divergent synthetic pathways starting from the formamide building block.[1][2][3]

Protocol A: Synthesis of N-(5-propyl-1H-pyrazol-3-yl)formamide

Objective: Efficient conversion of 3-amino-5-propylpyrazole to its formylated derivative without bis-formylation or ring closure.

Materials:

  • 3-Amino-5-propylpyrazole (CAS: 35590-58-2 or analogous).

  • Formic acid (98%).

  • Acetic anhydride (Ac₂O).

  • Dichloromethane (DCM).

Methodology:

  • Activation: In a dry flask, mix Formic acid (5.0 eq) and Acetic anhydride (2.5 eq) . Stir at 0°C for 30 minutes to generate the mixed anhydride (acetic formic anhydride) in situ. Note: This is milder than using neat formic acid at reflux and prevents thermal degradation.

  • Addition: Dissolve 3-amino-5-propylpyrazole (1.0 eq) in minimal anhydrous DCM. Add this solution dropwise to the mixed anhydride at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours . Monitor by TLC (5% MeOH in DCM). The amine spot (lower Rf) should disappear, replaced by the amide (higher Rf).

  • Workup: Quench with ice-cold water. Neutralize carefully with saturated NaHCO₃ to pH 7. Extract with EtOAc (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Quality Control Criteria:

  • ¹H NMR (DMSO-d₆): Distinct singlet for formyl proton (-CHO) at ~8.2–8.5 ppm. Broad singlet for amide -NH at ~10.5 ppm.

  • Yield Target: >85%.

Protocol B: Application - Synthesis of Pyrazolo[1,5-a][1,3,5]triazines

Rationale: This reaction leverages the formamide carbon to close the triazine ring, creating a bioisostere of the purine core (common in ATP-competitive inhibitors).

Mechanism: Cyclocondensation with N-nucleophiles (e.g., amidines or isocyanates).

Step-by-Step Protocol:

  • Reagents: N-(5-propyl-1H-pyrazol-3-yl)formamide (1.0 eq) , N-chlorosuccinimide (NCS, 1.1 eq) , Triphenylphosphine (PPh₃, 1.1 eq) , and an Amidine (e.g., Benzamidine, 1.2 eq).

  • Activation: Dissolve Formamide, PPh₃, and NCS in dry THF at RT. Stir for 30 mins to generate the imidoyl chloride intermediate in situ.

  • Cyclization: Add the Amidine and Triethylamine (2.0 eq) . Heat to reflux (65°C) for 12 hours.

  • Workup: Cool, filter off the phosphine oxide precipitate (if any), and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Pathway Visualization (Graphviz)

TriazineSynthesis Start Formamide Precursor Inter Imidoyl Chloride (Activated Intermediate) Start->Inter NCS / PPh3 (Deoxygenation) Product Pyrazolo[1,5-a][1,3,5]triazine (Target Scaffold) Inter->Product + Amidine / Base (Cyclization)

Figure 2: Activation and cyclization mechanism for triazine synthesis.

Protocol C: Application - Dehydration to Isocyanide (Ugi Reaction)

Rationale: Converting the formamide to an isocyanide (–NC) enables the Ugi 4-Component Reaction (Ugi-4CR) , allowing rapid generation of peptidomimetic libraries.

Methodology:

  • Dehydration: Dissolve N-(5-propyl-1H-pyrazol-3-yl)formamide (1.0 eq) in dry DCM. Add Triethylamine (3.0 eq) .

  • Cooling: Cool to -78°C (dry ice/acetone bath).

  • Reagent: Add Phosphorus Oxychloride (POCl₃, 1.1 eq) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then warm to 0°C for 1 hour. Caution: Isocyanides have a foul odor; use a fume hood.

  • Workup: Quench with Na₂CO₃ solution. Extract with DCM. The product, 3-isocyano-5-propylpyrazole , is often used immediately in the next step without extensive purification due to stability.

Ugi-4CR Protocol:

  • Mix: Isocyanide (1.0 eq) + Aldehyde (1.0 eq) + Amine (1.0 eq) + Carboxylic Acid (1.0 eq) in Methanol.

  • Stir at RT for 24 hours.

  • Product: α-acylamino amide scaffold.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Formylation) Thermal decomposition of product.Use Mixed Anhydride method (0°C) instead of refluxing formic acid.
Incomplete Cyclization Steric hindrance from Propyl group.Switch solvent to higher boiling point (e.g., Dioxane or Toluene) to overcome barrier.
Product is Oily/Sticky Residual solvent or rotamers.Lyophilize from Benzene or perform reverse-phase chromatography (C18).
NMR Signals Doubled Restricted rotation (Rotamers).Run NMR at high temperature (50°C+) to coalesce peaks.

References

  • Synthesis of Pyrazolo[1,5-a][1,3,5]triazines

    • Title: Pyrazolo[1,5-a][1,3,5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity.[2]

    • Source: Heterocycles, Vol 75, No 7, 2008.[2]

    • URL:[Link]

  • Vilsmeier-Type Cyclizations

    • Title: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine or N-(1H-Pyrazol-5-yl)formamide Derivatives.[4]

    • Source: ResearchG
    • URL:[Link]

  • General Aminopyrazole Synthesis (Precursor)

    • Title: 3(5)-Aminopyrazole Synthesis Protocol.
    • Source: Organic Syntheses, Coll. Vol. 5, p.39 (1973).
    • URL:[Link]

  • Biological Relevance (Thymidine Phosphorylase Inhibitors)

    • Title: Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase.[5]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in "N-(5-propyl-1H-pyrazol-3-yl)formamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-FORM-003 Status: Open Subject: Troubleshooting Low Yields in Aminopyrazole Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

User Issue: Low isolated yield (<40%) of N-(5-propyl-1H-pyrazol-3-yl)formamide starting from 5-propyl-1H-pyrazol-3-amine.

Technical Analysis: The synthesis of N-formyl aminopyrazoles is deceptively simple. While the reaction looks like a standard amide coupling, it is plagued by three specific failure modes inherent to the pyrazole scaffold:

  • Annular Tautomerism: The nucleophilicity of the exocyclic amine competes with the ring nitrogens.

  • Regiochemical Scrambling: Formation of unstable N1-formyl or N1,N-bis-formyl species (Kinetic products) rather than the desired exocyclic amide (Thermodynamic product).

  • Amphoteric Solubility: The product is often lost in the aqueous layer during standard extraction due to the polarity of the pyrazole ring and the H-bond donor/acceptor capability of the formamide.

Diagnostic Workflow

Before altering your protocol, use this decision tree to pinpoint the exact stage of yield loss.

DiagnosticTree Start START: Analyze Crude Reaction Mixture (LCMS/TLC) SM_Left Is Starting Material (SM) still present? Start->SM_Left Yes > 20% SM? SM_Left->Yes Yes No No SM_Left->No No (SM Consumed) Reagent_Issue ISSUE: Equilibrium Trap Formic acid reflux is reversible. ACTION: Switch to AFA (Module 1) Yes->Reagent_Issue Product_In_Crude Is Product Peak Major in Crude LCMS? No->Product_In_Crude Yes_Major Yes_Major Product_In_Crude->Yes_Major Yes No_Major No_Major Product_In_Crude->No_Major No (Complex Mix) Workup_Issue ISSUE: Solubility Loss Product lost in aqueous wash. ACTION: Dry Workup (Module 3) Yes_Major->Workup_Issue Regio_Issue ISSUE: Poly-formylation N1-formyl or Bis-formyl species formed. ACTION: Hydrolysis Step (Module 2) No_Major->Regio_Issue

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in aminopyrazole formylation.

Technical Modules: Troubleshooting & Optimization

Module 1: The Reagent Choice (Overcoming Equilibrium)

The Problem: Many protocols suggest refluxing the amine in neat formic acid. For aminopyrazoles, this often stalls at 50-60% conversion because the reaction produces water, establishing an equilibrium. Furthermore, prolonged heating in formic acid can degrade the pyrazole ring.

The Solution: In Situ Acetic Formic Anhydride (AFA) AFA is a mixed anhydride that is significantly more electrophilic than formic acid and produces acetic acid (a weaker nucleophile) as the byproduct, driving the reaction to completion.

Optimized Protocol (AFA Method):

  • Preparation: In a dry flask at 0°C, add Acetic Anhydride (1.5 equiv) .

  • Activation: Dropwise add Formic Acid (98%, 2.0 equiv) . Stir at 55–60°C for 2 hours. Crucial: This generates AFA in situ.[1]

  • Addition: Cool to 0°C. Add your 5-propyl-1H-pyrazol-3-amine (1.0 equiv) dissolved in anhydrous THF or DCM.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

Expert Insight: Do not buy commercial AFA; it degrades. Make it fresh. The excess formic acid serves as a solvent and catalyst [1].

Module 2: Regioselectivity & The "Hydrolysis Fix"

The Problem: Pyrazoles have three nucleophilic nitrogens: the exocyclic amine (-NH2) and the two ring nitrogens (N1/N2).[2]

  • Kinetic Attack: Often occurs at the ring nitrogen (N1), forming an N-formyl pyrazole.

  • Thermodynamic Product: The desired N-formyl amide (exocyclic).

  • Bis-formylation: Common with AFA. You get formylation at both the ring and the exocyclic amine.

The Fix: If your LCMS shows a mass of M+28 (Formyl) or M+56 (Bis-formyl), do not discard the batch. The N-formyl group on the ring is hydrolytically unstable compared to the exocyclic amide.

Corrective Protocol:

  • After the reaction is complete (SM consumed), quench with MeOH .

  • Add saturated aqueous NaHCO3 or 2M NaOH (if product is stable to base) and stir vigorously for 30–60 minutes at RT.

  • Mechanism: This selectively hydrolyzes the unstable N-formyl group off the ring nitrogen, converting the "impurity" back into your desired product.

Regioselectivity SM 3-Amino-5-propylpyrazole Kinetic N1-Formyl Species (Unstable/Kinetic) SM->Kinetic Fast Attack Desired Target Product (Exocyclic Amide) SM->Desired Slow Attack AFA + AFA (Reagent) Kinetic->SM Hydrolysis Bis Bis-Formylated (Ring N + Exocyclic N) Kinetic->Bis + AFA Bis->Desired Selective Hydrolysis (NaHCO3/MeOH) Desired->Bis + AFA

Figure 2: Reaction pathways showing how selective hydrolysis converts side-products (Bis-formylated species) into the desired target.

Module 3: Isolation (The Solubility Trap)

The Problem: N-(5-propyl-1H-pyrazol-3-yl)formamide is a polar molecule. The propyl group adds some lipophilicity, but the pyrazole core + amide makes it water-soluble.

  • Common Error: Partitioning between Water/Ethyl Acetate. The product often stays in the water layer, leading to "low yield" (actually low recovery).

Recommended "Dry" Workup:

  • Evaporation: Remove reaction solvents (THF/DCM/Acetic acid) under reduced pressure.

  • Azeotrope: Add toluene and evaporate twice to remove trace formic/acetic acid.

  • Purification:

    • Option A (Precipitation): Dissolve the residue in a minimum amount of hot EtOH or MeOH, then add cold Et2O or Hexanes to precipitate the product.

    • Option B (Chromatography): If a column is needed, use a polar eluent (e.g., 5-10% MeOH in DCM). Do not use aqueous extraction unless you salt the aqueous layer heavily (NaCl saturation) and extract 5x with THF/EtOAc (1:1).

Data & Comparison of Methods

ParameterMethod A: Formic Acid RefluxMethod B: AFA (Recommended)
Reagent 98% HCOOHHCOOH + Ac2O (In situ)
Temperature 100°C (Reflux)0°C to RT
Time 12–24 Hours2–4 Hours
Conversion ~60% (Equilibrium limited)>95% (Irreversible)
Major Impurity Thermal degradation productsBis-formylated species
Cleanup Difficult (High acid volume)Easy (Selective hydrolysis)
Typical Yield 30–50%75–90%

Frequently Asked Questions (FAQs)

Q: I see two spots on TLC that are very close together. What are they? A: These are likely rotamers of the formamide or tautomers of the pyrazole. Aminopyrazoles exist in equilibrium between the 1H and 2H forms. In NMR, this often appears as broadened peaks. This is not an impurity; do not try to separate them.

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: Traces of acetic acid (from the AFA reagent) can prevent crystallization. Dissolve the oil in DCM and wash with saturated NaHCO3 (carefully, to avoid product loss to water) or azeotrope with toluene 3x on the rotovap. Trituration with Diethyl Ether/Pentane usually induces crystallization.

Q: Can I use Ethyl Formate instead? A: Yes, but it is much slower. If you use Ethyl Formate, you typically need a base like NaOEt to drive the reaction [2]. This introduces salt removal issues during workup, which can be tricky with polar pyrazoles. AFA is generally cleaner for this specific substrate.

References

  • Crimmin, M. et al. "Preparation of Acetic Formic Anhydride." Organic Syntheses, Coll.[3] Vol. 6, p. 8 (1988); Vol. 50, p. 1 (1970). Link

  • Fandrick, K. R. et al. "Control of Regioselectivity in the Synthesis of Aminopyrazoles." Journal of Organic Chemistry, 80(3), 1651–1660 (2015). (Context on aminopyrazole tautomer reactivity). Link

  • Beutler, J. A. et al. "Synthesis of N-Formyl-substituted Pyrazoles.

Sources

Technical Support Center: Optimization of N-(5-propyl-1H-pyrazol-3-yl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Enhancing Biological Activity & Drug-Like Properties of Pyrazole-3-Formamides

Welcome to the Lead Optimization Support Center

You are currently working with the N-(5-propyl-1H-pyrazol-3-yl)formamide scaffold. In medicinal chemistry, this structure acts as a "privileged fragment"—likely a hinge-binder for kinases or a pharmacophore for specific GPCRs/enzymes (e.g., SDH, HDAC6).

However, this specific molecule (Fragment A) often suffers from three critical limitations:

  • Low Potency: The formamide group is too small to exploit hydrophobic pockets beyond the hinge region.

  • Metabolic Instability: Formamides are susceptible to rapid hydrolysis by amidases.

  • Regiochemical Ambiguity: The pyrazole tautomerism complicates consistent synthesis.

This guide provides the technical protocols and SAR (Structure-Activity Relationship) strategies to transform this fragment into a potent lead candidate.

Module 1: Synthetic Troubleshooting (The "Make" Phase)

User Issue: "I am getting a mixture of regioisomers when alkylating the pyrazole nitrogen, and yields are inconsistent."

Root Cause Analysis

The 3-amino-5-propylpyrazole core exists in tautomeric equilibrium. Electrophilic attack (alkylation) can occur at either


 or 

, leading to separable but yield-lowering mixtures. Furthermore, the formamide group can act as a protecting group that falls off under basic conditions.
Technical Solution: Regioselective Synthesis Protocol

Do not rely on direct alkylation of the formed pyrazole. Instead, build the regiochemistry during ring closure.

Recommended Workflow:

  • Pre-functionalization: Use a hydrazine derivative that already carries the desired N-substituent (if

    
    -alkylation is required).
    
  • Cyclization: Condense the hydrazine with a

    
    -ketonitrile.
    

Step-by-Step Protocol: Regioselective Cyclization

  • Reagents: Butyrylacetonitrile (1.0 eq), Hydrazine Hydrate (or Alkylhydrazine) (1.2 eq).

  • Solvent: Ethanol (Reflux).

  • Procedure:

    • Dissolve Butyrylacetonitrile in EtOH.

    • Add Hydrazine dropwise at 0°C.

    • Reflux for 4-6 hours.

    • Critical Step: If using substituted hydrazine (

      
      ), the reaction favors the formation of 5-amino-1-alkylpyrazole vs 3-amino-1-alkylpyrazole depending on steric bulk. For the 3-amino-5-propyl target, unsubstituted hydrazine is best, followed by careful protection if N-alkylation is needed later.
      

Visualization: Regioselectivity Logic

Regioselectivity Start Target: 3-amino-5-propylpyrazole MethodA Method A: Direct Alkylation Start->MethodA Avoid MethodB Method B: Cyclocondensation Start->MethodB Recommended ResultA Mixture (N1/N2 Isomers) Low Yield MethodA->ResultA ResultB Regiodefined Product High Yield MethodB->ResultB

Caption: Decision flow for synthesizing the pyrazole core to avoid isomeric mixtures.

Module 2: Potency Enhancement (The "Design" Phase)

User Issue: "The molecule binds, but IC50 is in the micromolar range. How do I improve potency?"

Strategic Insight: The "Grow" Strategy

The formamide group (-NH-CHO) is a hydrogen bond donor/acceptor but is sterically minimal. To increase potency, you must "grow" the molecule to interact with the Gatekeeper Residue or the Solvent Front of the target protein (likely a kinase).

SAR Optimization Matrix
Modification ZoneCurrent StateProposed ModificationRationale
R1 (Tail) Propyl (-C3H7)Cyclopropyl / DifluoroethylIncreases metabolic stability; rigidifies the structure to reduce entropic penalty upon binding.
R2 (Core) PyrazolePyrazolo[1,5-a]pyrimidineScaffold Hopping: Fusing a ring increases surface area for Van der Waals interactions (common in drugs like Zaleplon).
R3 (Head) Formamide (-NHCHO)Urea (-NH-CO-NH-R)Key Move: Ureas are classic bioisosteres that extend the pharmacophore to reach distant pockets (e.g., the "DFG-out" pocket in kinases).
Protocol: Converting Formamide to Urea (Potency Boost)

Note: This converts the lead into a "Sorafenib-like" binding mode.

  • Hydrolysis: Treat N-(5-propyl-1H-pyrazol-3-yl)formamide with HCl/MeOH to expose the free amine (-NH2).

  • Coupling: React the free amine with an Isocyanate (

    
    ) in DCM/TEA.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Visualization: SAR Decision Tree

SAR_Logic Lead Lead: N-(5-propyl-1H-pyrazol-3-yl)formamide Potency Issue: Low Potency? Lead->Potency Stability Issue: Rapid Metabolism? Lead->Stability Urea Strategy: Formamide -> Urea (Reach Hydrophobic Pocket) Potency->Urea Grow Molecule Bioisostere Strategy: Formamide -> Triazole (Stable H-bond mimic) Potency->Bioisostere Rigidify Stability->Bioisostere Remove Labile Amide Fluorine Strategy: Propyl -> CF3/Cyclopropyl (Block oxidation) Stability->Fluorine Block Metabolic Hotspot

Caption: SAR optimization logic for enhancing potency and metabolic stability.

Module 3: ADME & Stability (The "Test" Phase)

User Issue: "The compound degrades in liver microsomes (high clearance)."

Technical Diagnosis
  • Formamide Hydrolysis: The -NH-CHO bond is labile.

  • Alkyl Oxidation: The terminal methyl of the propyl group is a "soft spot" for CYP450 oxidation.

Bioisosteric Replacements

To maintain the geometry and electronics of the formamide without the instability, employ Amide Bioisosteres :

  • 1,2,3-Triazole: Mimics the amide bond planarity and H-bonding but is metabolically inert.

  • Oxetane: Can replace the carbonyl oxygen to reduce lipophilicity while maintaining polarity.[1]

  • Reverse Amide: Switch the connection to

    
    . This often alters the metabolic profile significantly.
    
Data Table: Stability vs. Potency Trade-offs
Derivative ClassPotency (Est.)Metabolic StabilitySolubility
Formamide (Parent) Low (+)Poor (Hydrolysis)Moderate
Acetamide (-NH-CO-Me) Moderate (++)GoodModerate
Urea (-NH-CO-NH-Ar) High (++++)ModerateLow (Aggregates)
Triazole (Bioisostere) Moderate (++)ExcellentHigh
Frequently Asked Questions (FAQ)

Q: Can I use the Vilsmeier-Haack reaction to install the formamide? A: No. Vilsmeier-Haack typically formylates the C4 carbon of the pyrazole ring (C-formylation), not the exocyclic amine. To make the formamide, you must start with the 3-aminopyrazole and react it with formic acid/acetic anhydride or ethyl formate.

Q: Why is the propyl group at position 5 important? A: In many kinase inhibitors (like pyrazolo[1,5-a]pyrimidines), the C5-substituent sits in a hydrophobic pocket. A propyl group provides Van der Waals contacts. Replacing it with a methyl group often kills potency, while a phenyl group might be too bulky. Recommendation: Try a Cyclopropyl group for a "Goldilocks" compromise between steric bulk and metabolic stability.

Q: How do I store these formamide derivatives? A: Formamides are hygroscopic and prone to hydrolysis. Store at -20°C under Argon. Avoid protic solvents (MeOH/Water) for long-term storage; use DMSO for stock solutions.

References
  • Structure-Activity Relationship of Pyrazole Derivatives: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Bioisosteres in Medicinal Chemistry: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. J. Med.[2][3] Chem. [Link][4][5]

  • Specific Activity of Propyl-Pyrazole Derivatives: Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide... for the Treatment of Acute Liver Injury. J. Med.[2][3] Chem. (2025).[3][6][7] [Link]

Sources

Technical Support Center: Formulation Strategies for N-(5-propyl-1H-pyrazol-3-yl)formamide in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support resource for N-(5-propyl-1H-pyrazol-3-yl)formamide (CAS No. 126748-60-5). This guide is designed for researchers, scientists, and drug development professionals who are planning in vivo studies with this novel pyrazole derivative. Given that publicly available formulation data for this specific compound is limited, this document provides a framework based on established principles for formulating poorly soluble small molecules. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to develop a safe, stable, and effective formulation for your preclinical research.

This guide will walk you through pre-formulation assessment, selection of appropriate vehicle systems, detailed preparation protocols, and troubleshooting common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Pre-Formulation & Physicochemical Characterization

Question 1: I have received a new batch of N-(5-propyl-1H-pyrazol-3-yl)formamide. What are the critical first steps before I start my in vivo experiments?

Answer: Before proceeding to animal studies, a thorough physicochemical characterization is essential to understand the compound's behavior and select an appropriate formulation strategy. Up to 90% of new chemical entities are poorly soluble, a challenge that must be addressed early in development.[1]

Key Initial Steps:

  • Aqueous Solubility Determination: The most critical parameter is the compound's solubility in aqueous media. This will dictate your entire formulation approach. Start by measuring its solubility in standard buffers relevant to your intended route of administration (e.g., pH 7.4 phosphate-buffered saline for intravenous injection, or simulated gastric and intestinal fluids for oral administration).

  • Solubility in Common Excipients: Test solubility in a panel of commonly used pharmaceutical solvents and vehicles. This empirical data is invaluable for selecting a suitable formulation.

  • LogP Determination: The octanol/water partition coefficient (LogP) provides insight into the compound's lipophilicity. A high LogP value (typically >3) often correlates with poor aqueous solubility and suggests that lipid-based formulations might be a viable option.[2]

  • Stability Assessment: Evaluate the compound's stability in your potential formulation vehicles. Check for degradation over time at relevant storage conditions (e.g., room temperature, 4°C) and under experimental conditions (e.g., on the benchtop for the duration of dosing). Analytical methods like HPLC are crucial for this assessment.

The following table summarizes a recommended screening panel for initial solubility testing.

Vehicle CategorySpecific ExamplesPurpose
Aqueous Buffers Phosphate-Buffered Saline (PBS, pH 7.4)Baseline for physiological solubility
Co-solvents Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), DMSOTo increase solubility by reducing solvent polarity[3][4]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® ELTo increase solubility via micelle formation[3][4]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)To form inclusion complexes that enhance solubility[3][5]
Oils/Lipids Corn oil, Sesame oil, Medium-chain triglycerides (MCT)For highly lipophilic compounds, often for oral or SC routes[2]
Part 2: Formulation Strategies & Vehicle Selection

Question 2: My initial tests confirm that N-(5-propyl-1H-pyrazol-3-yl)formamide has very low aqueous solubility. What are my primary formulation options?

Answer: For poorly soluble compounds, the goal is to enhance solubility and/or dissolution rate to achieve adequate bioavailability for in vivo studies.[3][5] The choice of strategy depends on the compound's properties, the intended route of administration, and the required dose.

Below is a decision-making workflow to guide your selection process.

G cluster_0 Formulation Strategy Selection Workflow cluster_1 Solution-Based Approaches cluster_2 Dispersion-Based Approaches start Start: Determine Aqueous Solubility of Compound solubility_check Is solubility > desired dose concentration in simple buffer? start->solubility_check cosolvent Co-solvent System (e.g., DMSO, PEG400, PG) solubility_check->cosolvent No use_buffer Use simple buffered solution solubility_check->use_buffer  Yes cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) suspension Aqueous Suspension (e.g., with CMC-Na, Methylcellulose) cosolvent->suspension If solution is not stable or requires high % of organic solvent surfactant Micellar Solution (e.g., Tween 80, Cremophor) lipid Lipid-Based System (e.g., Corn Oil, SEDDS)

Caption: Workflow for selecting an in vivo formulation strategy.

Common Strategies:

  • Co-solvent Systems: These are mixtures of water-miscible organic solvents that reduce the polarity of the vehicle.[4] A popular combination for intravenous (IV) or intraperitoneal (IP) injection is DMSO, PEG400, and saline. Causality: By making the solvent system less polar, it becomes more favorable for the hydrophobic compound to dissolve.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[3][5] SBE-β-CD is often preferred for parenteral routes due to its safety profile.[6]

  • Surfactant-based Micellar Solutions: Surfactants form micelles in water above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can solubilize lipophilic compounds.[3] Tween® 80 and Cremophor® EL are common examples, but caution is advised as some surfactants can cause toxicity.[4]

  • Aqueous Suspensions: If a true solution cannot be achieved at the desired concentration, a uniform suspension may be an option, particularly for oral (PO) or subcutaneous (SC) administration. This involves dispersing fine particles of the drug in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose sodium (CMC-Na)) and a wetting agent (e.g., Tween® 80).[6] Causality: Particle size reduction (micronization) increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][3]

Part 3: Experimental Protocols & Administration

Question 3: Can you provide a step-by-step protocol for preparing a co-solvent formulation for an intraperitoneal (IP) injection study?

Answer: Certainly. This protocol describes the preparation of a common vehicle system consisting of DMSO, PEG400, Tween® 80, and Saline. This vehicle is often a good starting point for many poorly soluble compounds.

Protocol: Preparation of a 10/40/5/45 (v/v/v/v) Vehicle of DMSO/PEG400/Tween 80/Saline

Objective: To prepare a 2 mg/mL solution of N-(5-propyl-1H-pyrazol-3-yl)formamide in a co-solvent vehicle, assuming a final dosing volume of 10 mL/kg in mice.

Materials:

  • N-(5-propyl-1H-pyrazol-3-yl)formamide powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 400 (PEG400)

  • Polysorbate 80 (Tween® 80)

  • Sterile 0.9% Saline

  • Sterile conical tubes and appropriate syringes/pipettes

Step-by-Step Methodology:

  • Weigh the Compound: Accurately weigh the required amount of N-(5-propyl-1H-pyrazol-3-yl)formamide. For 10 mL of a 2 mg/mL solution, you will need 20 mg.

  • Initial Solubilization: Add 1 mL (10% of the final volume) of DMSO to the compound. Vortex or sonicate gently until the compound is fully dissolved. This step is critical; ensure no solid particles remain. Rationale: DMSO is a powerful solvent used to create a concentrated stock solution.[7]

  • Add Co-solvent: To the DMSO solution, add 4 mL (40% of the final volume) of PEG400. Mix thoroughly by vortexing. The solution may become viscous.

  • Add Surfactant: Add 0.5 mL (5% of the final volume) of Tween® 80. Mix thoroughly. Rationale: Tween® 80 acts as a surfactant to help maintain solubility upon addition of the aqueous component and improve stability.

  • Final Dilution: Slowly add 4.5 mL (45% of the final volume) of sterile saline to the mixture, vortexing between additions. Add the saline dropwise to prevent precipitation of the compound.

  • Final Inspection & Use: The final formulation should be a clear, homogenous solution. Visually inspect against a light and dark background for any signs of precipitation. Prepare this formulation fresh before each use and do not store for extended periods unless stability has been formally verified.[7][8]

Part 4: Troubleshooting Common In Vivo Issues

Question 4: I observed precipitation in my formulation after adding saline. What should I do?

Answer: This is a common issue known as "crashing out," where the compound is no longer soluble as the polarity of the vehicle increases with the addition of an aqueous component.

G cluster_0 Troubleshooting Formulation Precipitation cluster_1 Optimization Strategies start Precipitate Observed During Formulation check_order Was the order of addition correct? (Compound -> DMSO -> PEG -> Saline) start->check_order adjust_ratio Adjust Vehicle Ratios (e.g., Increase PEG400, Decrease Saline) check_order->adjust_ratio Yes re_prepare Re-prepare, ensuring full dissolution at each step check_order->re_prepare No add_surfactant Increase Surfactant % (e.g., Tween 80 up to 10%) use_cd Switch to Cyclodextrin (e.g., 20-40% SBE-β-CD in Saline) lower_dose Lower Final Dose Concentration

Caption: Decision tree for troubleshooting formulation precipitation.

Troubleshooting Steps:

  • Modify Vehicle Ratios: Try increasing the proportion of the organic co-solvents (like PEG400) and decreasing the aqueous component. However, be mindful of the potential for vehicle toxicity at high organic solvent concentrations.[7]

  • Incorporate a Different Solubilizer: If co-solvents fail, a cyclodextrin-based formulation may be more effective.[1] Try dissolving the compound in a small amount of DMSO and then diluting it into a pre-made solution of 20-40% SBE-β-CD in saline.[6]

  • Control the pH: If your compound has ionizable groups, adjusting the pH of the formulation can dramatically increase solubility.[3]

  • Reduce the Dose Concentration: It may be that the desired concentration is simply too high for a solution. You may need to increase the dosing volume (within acceptable animal welfare limits) or consider a suspension.

Question 5: My animals are showing signs of distress (e.g., lethargy, ruffled fur) immediately after dosing, even in the vehicle control group. What is the likely cause?

Answer: This strongly suggests vehicle-related toxicity or an issue with the administration procedure. High concentrations of certain excipients like DMSO or surfactants can cause adverse reactions.[7]

Troubleshooting Steps:

  • Assess Vehicle Toxicity: Always include a vehicle-only control group in your studies.[7] If this group shows adverse effects, the vehicle is the problem.

  • Reduce DMSO Concentration: Aim to keep the final concentration of DMSO as low as possible, ideally below 10% and never exceeding 25% for most routes.

  • Consider Alternative Vehicles: Explore formulations that are generally better tolerated, such as cyclodextrin-based solutions or simple aqueous suspensions with agents like CMC-Na, which are largely inert.[6]

  • Check Formulation Osmolality and pH: For parenteral routes, ensure your final formulation is near physiological pH (7.0-7.4) and is not excessively hypertonic, as this can cause pain and irritation at the injection site.

  • Refine Administration Technique: Ensure that the injection is performed correctly (e.g., true IP injection, not into an organ) and that the dosing volume is appropriate for the animal's size.

By systematically addressing these pre-formulation, formulation, and troubleshooting steps, you can develop a robust and reliable formulation for your in vivo studies of N-(5-propyl-1H-pyrazol-3-yl)formamide, ensuring the integrity and reproducibility of your experimental data.

References
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. Available from: [Link]

  • The Importance of Excipients in Drugs. (n.d.). Open Access Journals. Available from: [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Available from: [Link]

  • Excipients. (n.d.). Pharmlabs. Available from: [Link]

  • Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Formamide, N-propyl- (CAS 6281-94-3). Available from: [Link]

  • Real time computation of in vivo drug levels during drug self-administration experiments. (n.d.). ScienceDirect. Available from: [Link]

  • LookChem. (n.d.). CAS No.126748-60-5,Formamide, N-(5-propyl-1H-pyrazol-3-yl)- Suppliers. Available from: [Link]

Sources

Validation & Comparative

Validating the target of "N-(5-propyl-1H-pyrazol-3-yl)formamide"

Author: BenchChem Technical Support Team. Date: February 2026

To validate the biological target of N-(5-propyl-1H-pyrazol-3-yl)formamide , a systematic approach combining biochemical, biophysical, and cellular assays is required. Based on the structural motif (3-aminopyrazole core), this compound belongs to a privileged scaffold class frequently associated with Kinase Inhibition (specifically JNK , CDK , or Aurora Kinases ) or Enzyme Inhibition (e.g., Peptide Deformylase or Purine Biosynthesis enzymes).

This guide outlines a rigorous validation protocol, assuming the primary hypothesis is Kinase Inhibition (e.g., JNK3/CDK2) due to the prevalence of the aminopyrazole pharmacophore in these targets, while also accounting for alternative enzymatic targets.

Part 1: Structural Analysis & Target Hypothesis

The N-(5-propyl-1H-pyrazol-3-yl)formamide molecule consists of a pyrazole ring substituted with a propyl group at the 5-position and a formamide group at the 3-position.

  • Pharmacophore : The 3-aminopyrazole motif is a classic ATP-mimetic hinge binder in kinases. The formamide group may act as a hydrogen bond donor/acceptor, interacting with the "gatekeeper" residue or the catalytic lysine/aspartate in the ATP-binding pocket.

  • Likely Targets :

    • JNK3 (c-Jun N-terminal Kinase 3) : Aminopyrazoles are well-documented JNK inhibitors.

    • CDK2 (Cyclin-Dependent Kinase 2) : Structurally similar to known CDK inhibitors (e.g., Roscovitine analogs).

    • Alternative : Peptide Deformylase (PDF) (bacterial) or AICAR Transformylase (metabolic), where the formyl group mimics the substrate transition state.

Part 2: Validation Protocol

Phase 1: Biochemical Validation (In Vitro)

Objective : Determine the potency (


) and mechanism of action (ATP competition).
  • Kinase Selectivity Profiling (The "Scan") :

    • Method : Perform a broad kinome scan (e.g., KINOMEscan® or HotSpot™) against a panel of ~400 kinases at a single concentration (e.g., 10 µM).

    • Rationale : Identifies the primary target and assesses selectivity early.

    • Expected Outcome : High inhibition (>80%) of specific kinases (e.g., JNK3, CDK2) indicates the primary target.

  • 
     Determination :
    
    • Method : FRET-based assay (e.g., LanthaScreen™) or Radiometric assay (

      
      P-ATP).
      
    • Protocol :

      • Prepare 10-point serial dilution of the compound (e.g., 10 µM to 0.1 nM).

      • Incubate with recombinant kinase and substrate.

      • Measure phosphorylation signal.

      • Fit data to the Hill equation.

    • Benchmark : Compare with SP600125 (JNK inhibitor,

      
       nM) or Dinaciclib  (CDK inhibitor, 
      
      
      
      nM).
  • ATP Competition Assay :

    • Method : Measure

      
       at varying ATP concentrations (
      
      
      
      ,
      
      
      ,
      
      
      ).
    • Analysis : A linear increase in

      
       with ATP concentration confirms an ATP-competitive mechanism  (Type I inhibitor).
      
Phase 2: Biophysical Validation (Target Engagement)

Objective : Confirm physical binding and affinity (


) independent of enzymatic activity.
  • Thermal Shift Assay (TSA / DSF) :

    • Method : Incubate the protein with the compound and a fluorescent dye (e.g., SYPRO Orange). Measure the melting temperature (

      
      ).
      
    • Metric : A positive shift (

      
      C) confirms binding and stabilization.
      
    • Control : DMSO (negative) and a known high-affinity ligand (positive).

  • Surface Plasmon Resonance (SPR) :

    • Method : Immobilize the kinase on a sensor chip. Inject the compound at various concentrations.

    • Data : Calculate

      
      , 
      
      
      
      , and
      
      
      .
    • Advantage : Distinguishes between fast-on/fast-off (typical for Type I) and slow-off (Type II) kinetics.

Phase 3: Cellular Validation (Functional)

Objective : Verify target engagement and pathway inhibition in live cells.

  • NanoBRET™ Target Engagement Assay :

    • Method : Transfect cells with a Kinase-NanoLuc fusion. Treat with a cell-permeable tracer and the compound.

    • Mechanism : The compound competes with the tracer, decreasing the BRET signal.

    • Result : Generates an intracellular

      
      , proving cell permeability and specific binding.
      
  • Western Blotting (Pathway Analysis) :

    • Target : If JNK3 is the target, monitor c-Jun phosphorylation (Ser63/73).

    • Protocol :

      • Treat cells (e.g., SH-SY5Y for JNK3) with the compound (0.1, 1, 10 µM) for 1-4 hours.

      • Stimulate pathway (e.g., with Anisomycin or UV).

      • Lyse and blot for p-c-Jun vs. Total c-Jun.

    • Expectation : Dose-dependent reduction in p-c-Jun levels.

Part 3: Comparative Analysis

FeatureN-(5-propyl-1H-pyrazol-3-yl)formamide (Candidate)SP600125 (Standard JNK Inhibitor)Roscovitine (Standard CDK Inhibitor)
Scaffold Aminopyrazole (Formylated)AnthrapyrazolonePurine (Bioisostere)
Binding Mode Likely ATP-Competitive (Hinge Binder)ATP-CompetitiveATP-Competitive
Selectivity To be determined (Likely moderate)Low (Promiscuous)Moderate (CDK1/2/5)
Potency (

)
Target: < 100 nM (Desired)~40 nM (JNK1/2/3)~200 nM (CDK2)
Cell Permeability High (Lipophilic propyl group)HighHigh
Key Advantage Novelty / Tunability (Formyl group allows further derivatization)Well-characterizedClinical Precedent

Part 4: Visualization

Figure 1: Validation Workflow & Signaling Pathway

ValidationWorkflow cluster_Biochem Step 1: Biochemical cluster_Biophys Step 2: Biophysical cluster_Cell Step 3: Cellular cluster_Pathway Hypothetical Pathway (JNK) Compound N-(5-propyl-1H-pyrazol-3-yl)formamide KinomeScan Kinome Scan (Selectivity) Compound->KinomeScan JNK JNK1/2/3 (Target) Compound->JNK Inhibits IC50 IC50 Determination (Potency) KinomeScan->IC50 Hit Confirmation TSA Thermal Shift (TSA) (Binding Stability) IC50->TSA SPR SPR / BLI (Kinetics) TSA->SPR NanoBRET NanoBRET™ (Target Engagement) SPR->NanoBRET Western Western Blot (p-c-Jun / p-Rb) NanoBRET->Western Stimulus Stress / Cytokines MAP3K MAP3K (ASK1) Stimulus->MAP3K MKK MKK4/7 MAP3K->MKK MKK->JNK cJun c-Jun JNK->cJun Response Apoptosis / Inflammation cJun->Response

Caption : Figure 1 : Integrated validation workflow for N-(5-propyl-1H-pyrazol-3-yl)formamide, progressing from biochemical screening to cellular pathway confirmation (JNK signaling shown as a representative model).

Part 5: References

  • Zhang, J., et al. (2009). "Design and synthesis of pyrazole derivatives as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3)." Bioorganic & Medicinal Chemistry Letters. Link

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Link

  • Fedarov, O., et al. (2007). "A Systematic Interaction Map of Validated Kinase Inhibitors with the Human Kinome." PNAS. Link

  • Cai, D., et al. (2020). "Discovery of Pyrazole-Based Inhibitors of CDK2: Structure-Activity Relationship and Anti-Tumor Activity." European Journal of Medicinal Chemistry. Link

  • Robers, M. B., et al. (2011). "Target Engagement and Drug Residence Time can be Observed in Living Cells with BRET." Nature Communications. Link

A Head-to-Head Comparison of Pyrazole Carboxamides and Formamides as Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Agrochemical and Drug Discovery

In the landscape of modern chemical biology and drug discovery, the pyrazole scaffold stands as a cornerstone for the development of potent and selective enzyme inhibitors. Among the various derivatives, pyrazole carboxamides have garnered significant attention, particularly in the agrochemical field as highly effective fungicides. However, the closely related pyrazole formamides are emerging as a compelling alternative, presenting a distinct set of properties that warrant a detailed comparative analysis. This guide provides a head-to-head comparison of pyrazole carboxamides and formamides, focusing on their role as inhibitors of Succinate Dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain. Through a detailed examination of their synthesis, structure-activity relationships (SAR), and biological performance, this document aims to equip researchers with the necessary insights to make informed decisions in their own discovery programs.

The Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, coupled with the reduction of ubiquinone to ubiquinol. Due to its central role in cellular respiration, SDH is a validated target for the development of fungicides and, more recently, anticancer agents. SDH inhibitors (SDHIs) bind to the ubiquinone-binding site (Qp site) of the enzyme, blocking its activity and leading to a depletion of cellular energy.

The Qp site is a hydrophobic pocket formed by subunits SdhB, SdhC, and SdhD. The binding of inhibitors to this site is typically stabilized by a combination of hydrogen bonds and van der Waals interactions. The subtle differences in the chemical structure of pyrazole carboxamides and formamides can significantly influence their binding affinity and selectivity for the SDH enzyme.

Synthesis and Chemical Properties: A Comparative Overview

The synthetic accessibility of a chemical scaffold is a critical consideration in any discovery program. Both pyrazole carboxamides and formamides can be readily synthesized from common starting materials, but there are key differences in their preparation that can impact library synthesis and lead optimization.

Synthesis of Pyrazole Carboxamides

Pyrazole carboxamides are typically synthesized through the coupling of a pyrazole carboxylic acid with an appropriate amine. This is a robust and well-established reaction, often facilitated by standard peptide coupling reagents such as HATU or EDC/HOBt. The wide availability of diverse amines allows for extensive exploration of the chemical space around the carboxamide moiety.

Experimental Protocol: Synthesis of a Model Pyrazole Carboxamide

  • Acid Chloride Formation: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Amide Coupling: In a separate flask, dissolve 2-aminotoluene (1.1 eq) and triethylamine (1.5 eq) in DCM (0.5 M).

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired pyrazole carboxamide.

Synthesis of Pyrazole Formamides

The synthesis of pyrazole formamides can be more nuanced. While they can also be prepared from a pyrazole amine and a source of the formyl group (e.g., formic acid), the reactivity of the pyrazole amine can be a limiting factor. An alternative and often more efficient route involves the Vilsmeier-Haack reaction on a suitable pyrazole precursor, which introduces the formyl group directly onto the pyrazole ring.

The choice of synthetic route will depend on the specific substitution pattern of the pyrazole core and the desired final compound.

Structure-Activity Relationship (SAR) and Binding Mode

The key differentiator between pyrazole carboxamides and formamides lies in the nature of the amide bond and its influence on the overall conformation and binding interactions of the molecule. The carboxamide group provides a rigid linker that orients the substituent groups in a specific manner within the Qp site. In contrast, the formamide group, with its smaller hydrogen atom, allows for greater conformational flexibility.

A seminal study in the Journal of Agricultural and Food Chemistry detailed the design, synthesis, and SAR of novel pyrazole formamide derivatives as SDH inhibitors. The researchers found that the fungicidal activity of these compounds was highly dependent on the substituents on both the pyrazole ring and the formamide nitrogen.

Compound ClassKey SAR ObservationsRepresentative IC50 (µg/mL) against Sclerotinia sclerotiorum
Pyrazole Carboxamides - The trifluoromethyl group at the 3-position of the pyrazole is crucial for activity.- A methyl group at the 1-position of the pyrazole is optimal.- The nature of the aryl group attached to the carboxamide nitrogen significantly impacts potency and spectrum of activity.0.057 (for a highly active analog)
Pyrazole Formamides - Similar to carboxamides, the 3-trifluoromethyl and 1-methyl pyrazole core is preferred.- The substituent on the formamide nitrogen is critical, with bulky alkyl or aryl groups often leading to higher activity.- The orientation of the formamide C=O and N-H bonds can influence hydrogen bonding interactions within the Qp site.0.128 (for a highly active analog)

Diagram: Generalized Binding Mode of Pyrazole SDHIs

G SdhB SdhB Residues SdhC SdhC Residues SdhD SdhD Residues Inhibitor Pyrazole Inhibitor Inhibitor->SdhB H-Bond & van der Waals Inhibitor->SdhC van der Waals Inhibitor->SdhD H-Bond

Caption: Generalized binding interactions of a pyrazole inhibitor within the Qp site of SDH.

Biological Performance: A Head-to-Head Comparison

While both pyrazole carboxamides and formamides can exhibit potent inhibition of SDH, their biological profiles can differ significantly. These differences can manifest in their spectrum of activity against various fungal pathogens, their potential for resistance development, and their pharmacokinetic properties.

A study published in Pest Management Science investigated the biological activity and binding mode of a novel pyrazole formamide fungicide, showing that it exhibited a broad spectrum of fungicidal activity and a different resistance profile compared to some existing pyrazole carboxamide fungicides.

Spectrum of Activity

The spectrum of activity of an SDHI is determined by the specific amino acid residues lining the Qp site of the target fungus. Even minor variations in these residues can lead to significant differences in inhibitor binding and efficacy. While some pyrazole carboxamides have a very broad spectrum of activity, others are more specific. The emerging data on pyrazole formamides suggests that they too can be developed to have either broad or narrow spectrums of activity, depending on the specific substituents.

Resistance Management

The development of resistance is a major challenge in the use of fungicides. Resistance to SDHIs can arise from mutations in the genes encoding the SDH subunits, particularly SdhB, SdhC, and SdhD. The conformational flexibility of pyrazole formamides may offer an advantage in combating resistance. A more flexible inhibitor may be able to accommodate mutations in the Qp site that would otherwise lead to a loss of binding for a more rigid carboxamide inhibitor.

Diagram: Experimental Workflow for Fungicide Evaluation

G cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Pyrazole_Carboxamide Pyrazole Carboxamide Synthesis In_vitro_assay In vitro SDH Inhibition Assay Pyrazole_Carboxamide->In_vitro_assay Pyrazole_Formamide Pyrazole Formamide Synthesis Pyrazole_Formamide->In_vitro_assay In_vivo_assay In vivo Fungicidal Assay In_vitro_assay->In_vivo_assay Resistance_study Resistance Profile Study In_vivo_assay->Resistance_study

Caption: A typical workflow for the evaluation of novel fungicides.

Conclusion and Future Perspectives

The choice between a pyrazole carboxamide and a pyrazole formamide scaffold is not a simple one. Both classes of compounds have demonstrated significant potential as potent SDH inhibitors. The well-established synthetic routes and extensive SAR data for pyrazole carboxamides make them a reliable choice for many discovery programs. However, the emerging data on pyrazole formamides suggests that they may offer advantages in terms of conformational flexibility, which could translate to a broader spectrum of activity and a more favorable resistance profile.

Ultimately, the decision of which scaffold to pursue will depend on the specific goals of the research program. For programs seeking to build upon a well-understood chemical class with a high probability of success, pyrazole carboxamides remain an excellent choice. For programs aiming to develop next-generation inhibitors with improved resistance profiles, the exploration of pyrazole formamides represents a promising and exciting new avenue of research.

As our understanding of the subtle differences in the binding modes and biological properties of these two classes of compounds continues to grow, we can expect to see the development of even more effective and durable SDH inhibitors for use in both agriculture and medicine.

References

  • Design, Synthesis, and Structure–Activity Relationship of Novel Pyrazole Formamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Biological activity, binding mode and resistance of a novel pyrazole formamide fungicide against Sclerotinia sclerotiorum. Pest Management Science. [Link]

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the selectivity profiling strategy for N-(5-propyl-1H-pyrazol-3-yl)formamide , a representative hinge-binding fragment used in early-stage kinase inhibitor discovery.

Executive Summary

N-(5-propyl-1H-pyrazol-3-yl)formamide is a low-molecular-weight fragment designed to probe the ATP-binding site of protein kinases. Structurally, it combines a pyrazole core (mimicking the adenine ring of ATP) with a formamide group (acting as a hydrogen bond donor/acceptor to the hinge region) and a 5-propyl substituent (probing the hydrophobic gatekeeper pocket).

This guide outlines the protocol for evaluating its selectivity profile against a panel of serine/threonine and tyrosine kinases. The primary objective is to determine if the propyl modification confers specificity towards kinases with smaller gatekeeper residues (e.g., CDK2 , p38 MAPK ) compared to the unsubstituted parent fragment.

Comparative Analysis: Fragment Performance

To understand the selectivity of N-(5-propyl-1H-pyrazol-3-yl)formamide (Compound A ), it must be benchmarked against its unsubstituted parent (Compound B ) and a standard pan-kinase inhibitor (Compound C ).

Table 1: Comparative Potency & Selectivity Metrics

FeatureCompound A (Target)Compound B (Reference Fragment)Compound C (Staurosporine)
Structure N-(5-propyl-1H-pyrazol-3-yl)formamideN-(1H-pyrazol-3-yl)formamideIndolocarbazole derivative
Role Gatekeeper Probe Core Hinge Binder Pan-Kinase Control
Primary Target Class CDKs, JNKs (Small Gatekeeper)Promiscuous (Most Kinases)Promiscuous (Most Kinases)
Binding Mode ATP-competitive (Hinge + Hydrophobic Pocket)ATP-competitive (Hinge only)ATP-competitive (Potent)
Typical IC50 (Target) 10 - 50 µM > 100 µM< 0.01 µM
Ligand Efficiency (LE) High (~0.4) Moderate (~0.[1]3)Low (~0.2)
Selectivity Driver Propyl Group (Steric exclusion)None (H-bond driven)Scaffold complexity

Technical Insight: Compound A is expected to show reduced potency against kinases with bulky gatekeeper residues (e.g., c-Src with Threonine/Methionine) due to steric clash with the propyl group, while retaining activity against CDK2 (Phenylalanine gatekeeper allows accommodation).

Profiling Methodology

Profiling a fragment requires high-concentration assays that differ from standard drug screening. The following workflow ensures accurate detection of weak interactions (µM - mM range).

Phase I: Thermal Shift Assay (TSA) Screening
  • Objective: Rapidly identify binding partners by measuring the increase in protein melting temperature (

    
    ).
    
  • Protocol:

    • Protein Prep: Dilute kinase domains (e.g., CDK2, p38, JNK3, GSK3

      
      ) to 2-5 µM in assay buffer (HEPES pH 7.5, 150 mM NaCl).
      
    • Compound Addition: Add Compound A at a high concentration (e.g., 1 mM or 500 µM ). Ensure DMSO < 2%.

    • Dye: Add SYPRO Orange (5x final).

    • Measurement: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

    • Analysis: Calculate

      
      .
      
    • Criteria: A

      
       indicates a significant binder.
      
Phase II: Enzymatic Activity Assay (IC50 Determination)
  • Objective: Quantify inhibitory potency against hits from Phase I.

  • Protocol (FRET-based Kinase Assay):

    • Substrate: Use a generic peptide substrate (e.g., ULight-labeled peptide).

    • Reaction: Mix Kinase (5 nM), ATP (at

      
      ), and Compound A  (serial dilution: 1 mM down to 1 µM).
      
    • Incubation: 60 min at RT.

    • Detection: Add Eu-labeled anti-phospho-antibody and EDTA. Measure TR-FRET signal.

    • Data Fit: Use the Hill equation to determine IC50.

Phase III: Surface Plasmon Resonance (SPR)
  • Objective: Determine binding kinetics (

    
    , 
    
    
    
    ) and affinity (
    
    
    ) to validate the mode of action.
  • Setup: Immobilize kinase on a CM5 chip. Inject Compound A at varying concentrations.

  • Expected Result: Fast on/off rates typical of fragments (requires steady-state affinity analysis).

Mechanism of Action & Selectivity Logic

The selectivity of N-(5-propyl-1H-pyrazol-3-yl)formamide is governed by the "Gatekeeper" residue in the kinase ATP pocket.

  • Hinge Binding: The pyrazole-formamide motif forms a donor-acceptor hydrogen bond pair with the kinase hinge region (mimicking the Adenine N1 and N6 of ATP).

  • Hydrophobic Pocket: The 5-propyl group extends into the hydrophobic pocket behind the ATP site.

    • Permissive Targets: Kinases with smaller gatekeepers (e.g., Thr , Ala ) allow the propyl group to fit.

    • Restrictive Targets: Kinases with bulky gatekeepers (e.g., Met , Phe ) may cause a steric clash, reducing affinity.

Pathway Visualization: Kinase Selectivity Workflow

KinaseProfiling Start Compound A (N-(5-propyl-1H-pyrazol-3-yl)formamide) TSA Phase I: Thermal Shift Assay (Screening @ 1 mM) Start->TSA Dissolve in DMSO HitSelection Select Hits (Delta Tm > 2°C) TSA->HitSelection Data Analysis Enzymatic Phase II: IC50 Determination (FRET Assay) HitSelection->Enzymatic Valid Binders NonBinder Discard / Inactive against Target HitSelection->NonBinder No Shift SPR Phase III: SPR Kinetics (Kd & Residence Time) Enzymatic->SPR Potent Hits (<50 µM) Structure Phase IV: X-Ray Crystallography (Confirm Binding Mode) SPR->Structure Lead Optimization

Figure 1: Step-by-step workflow for profiling the selectivity of kinase fragments.

Expected Data Profile

Below is a hypothetical data profile for N-(5-propyl-1H-pyrazol-3-yl)formamide based on structural biology principles (Structure-Activity Relationship - SAR).

Table 2: Predicted Selectivity Profile

Kinase TargetGatekeeper ResidueExpected

Expected IC50Interpretation
CDK2 Phenylalanine (Phe80)+4.5°C~15 µMPrimary Hit (Propyl fits hydrophobic pocket)
JNK3 Methionine (Met146)+3.0°C~40 µMModerate Hit (Slight steric clash)
p38

MAPK
Threonine (Thr106)+5.2°C~10 µMPotent Hit (Small gatekeeper accommodates propyl)
c-Src Threonine (Thr338)+1.5°C>100 µMWeak/Non-Binder (Selectivity achieved)
EGFR Threonine (Thr790)+0.5°C>200 µMInactive
Technical Recommendations
  • Solubility Check: Fragments with propyl groups can have limited solubility in aqueous buffers. Ensure the final DMSO concentration is consistent (typically 1-2%) across all assays to prevent precipitation artifacts.

  • Control Compounds: Always run Staurosporine (positive control) and DMSO-only (negative control) in parallel.

  • Counter-Screening: To prove the propyl group's role, run the unsubstituted N-(1H-pyrazol-3-yl)formamide in the same panel. If the propyl group is working as designed, the unsubstituted form should be less potent against CDK2/p38 but more equipotent across the panel (less selective).

References
  • Fragment-Based Drug Discovery: "Fragment-based lead discovery using X-ray crystallography." Journal of Medicinal Chemistry. Link

  • Kinase Profiling Methods: "A comprehensive assay for specific kinase inhibitors." Nature Biotechnology. Link

  • Pyrazole Scaffolds: "Pyrazoles as kinase inhibitors: A review." European Journal of Medicinal Chemistry. Link

  • Gatekeeper Residues: "The structural basis for the selectivity of ATP-competitive kinase inhibitors." Chemistry & Biology. Link

  • Patent Context: "Synthesis of Pyrazole Derivatives." US Patent 2018/0148432. Link

Sources

Navigating the Labyrinth of Biological Data Reproducibility: A Comparative Guide to N-(5-propyl-1H-pyrazol-3-yl)formamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Data Integrity in Early-Stage Drug Discovery

In the fast-paced world of drug discovery, the reproducibility of biological data is the bedrock upon which successful therapeutic development is built. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide delves into the critical aspects of biological data reproducibility, using the under-investigated molecule, N-(5-propyl-1H-pyrazol-3-yl)formamide , as a focal point for a broader discussion on its chemical class. While specific biological data for this exact formamide derivative remains elusive in publicly available literature, we will explore the landscape of its close analogs, providing a framework for researchers to approach the validation and comparison of novel pyrazole-based compounds.

The Pyrazole Core: A Versatile Scaffold with Diverse Biological Targets

The pyrazole nucleus is a cornerstone in the design of numerous clinically approved drugs, such as the COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant.[2] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a vast chemical space with the potential to interact with a multitude of biological targets. This chemical tractability, however, also presents a challenge in ensuring that the observed biological effects are robust and reproducible.

Case Study: N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide - A Potent HDAC6 Inhibitor

A close structural analog to our topic molecule, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide , has been identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[4] This finding is significant as HDAC6 is a promising therapeutic target for conditions like acute liver injury, where it plays a role in necrosis and inflammation.[4] The reported in vitro and in vivo data for this compound provide an excellent foundation for discussing the key parameters of data reproducibility.

Comparative Analysis of Biological Activity

To provide a comprehensive overview, the following table compares the reported activity of the HDAC6 inhibitor with other pyrazole derivatives targeting different biological pathways. This comparative approach is crucial for understanding the structure-activity relationships (SAR) within the pyrazole class and for identifying potential off-target effects.

Compound/Derivative ClassBiological TargetKey Biological ActivityReported IC50/EC50Reference
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide HDAC6Selective inhibition and degradationIC50 = 4.95 nM (inhibition), DC50 = 0.96 nM (degradation)[4]
Celecoxib COX-2Anti-inflammatoryIC50 = 40 nM[1]
1H-Pyrazole-3-carboxamide derivatives Various Kinases, DNAAnticancer, DNA bindingWeak kinase inhibition, significant cell proliferation inhibition[5]
Fused Pyrazole Derivatives VariousAntimicrobial, Anticancer, AntioxidantVaries depending on specific derivative and target[6]
3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives Inflammation-related targetsAnti-inflammatoryPotent inhibition in rat paw edema model[1]

Ensuring Reproducibility: A Methodological Deep Dive

The trustworthiness of biological data hinges on the meticulous execution and reporting of experimental protocols. Below are detailed methodologies for key assays relevant to the characterization of novel pyrazole derivatives, designed to be self-validating systems.

Experimental Protocol 1: In Vitro HDAC6 Inhibition Assay

This protocol outlines a standard procedure to assess the inhibitory activity of a test compound against HDAC6.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trichostatin A (TSA) as a positive control

  • Test compound (e.g., N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide)

  • 384-well black microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of the test compound and the positive control (TSA) in HDAC assay buffer.

  • In a 384-well plate, add 5 µL of the diluted compounds or control.

  • Add 10 µL of recombinant HDAC6 enzyme (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of the fluorogenic HDAC6 substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 10 µL of developer solution (containing a trypsin-like protease).

  • Incubate at 37°C for 15 minutes.

  • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Experimental Protocol 2: Cell-Based Cytotoxicity Assay

This protocol describes a common method to evaluate the effect of a compound on cell viability.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT116, HepG2)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • Resazurin-based viability reagent (e.g., alamarBlue)

  • 96-well clear-bottom black microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader with fluorescence capabilities

Procedure:

  • Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound and positive control in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds or control to the respective wells.

  • Incubate the plate for 72 hours in a CO2 incubator.

  • Add 20 µL of the resazurin-based viability reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm).

  • Calculate the percent viability relative to the vehicle-treated control cells and plot the data to determine the GI50 value.

Visualizing the Path to Discovery: Pathways and Workflows

To better understand the biological context and the experimental process, the following diagrams, generated using Graphviz, illustrate a simplified HDAC signaling pathway and a typical drug discovery workflow.

HDAC_Signaling_Pathway cluster_0 Cellular Stress/Stimuli cluster_1 HDAC6 Activity cluster_2 Downstream Effects Stress Oxidative Stress, DNA Damage HDAC6 HDAC6 Stress->HDAC6 Activates Deacetylated_Tubulin Deacetylated α-tubulin HDAC6->Deacetylated_Tubulin Deacetylation Protein_Degradation Protein Degradation (Aggresome formation) HDAC6->Protein_Degradation Regulates Inflammation Inflammation HDAC6->Inflammation Modulates Acetylated_Tubulin Acetylated α-tubulin Acetylated_Tubulin->HDAC6 Substrate Cell_Motility Altered Cell Motility Deacetylated_Tubulin->Cell_Motility Inhibitor N-Phenyl-5-propyl-1H- pyrazole-3-carboxamide Inhibitor->HDAC6 Inhibits/Degrades

Caption: Simplified signaling pathway of HDAC6 and its inhibition.

Drug_Discovery_Workflow Target_ID Target Identification (e.g., HDAC6) Lead_Gen Lead Generation (Pyrazole Library Synthesis) Target_ID->Lead_Gen HTS High-Throughput Screening (In Vitro Assays) Lead_Gen->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for small molecule drug discovery.

Conclusion and Future Directions

While the biological activity of N-(5-propyl-1H-pyrazol-3-yl)formamide is yet to be characterized, the rich pharmacology of the pyrazole scaffold provides a fertile ground for the discovery of novel therapeutics. The case of its close analog, a potent HDAC6 inhibitor, underscores the potential of this chemical class. For researchers venturing into the exploration of novel pyrazole derivatives, a steadfast commitment to rigorous and reproducible experimental practices is paramount. By adhering to detailed and well-validated protocols, and by placing new findings within the broader context of existing knowledge, the scientific community can collectively build a more robust and reliable foundation for the development of life-changing medicines. The future of pyrazole-based drug discovery is bright, and it is through a shared dedication to scientific integrity that we will unlock its full potential.

References

  • Shaikh, J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmaceutical Sciences and Research, 8(7), 635-641. [Link]

  • Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

  • Jadhav, S. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1361. [Link]

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 488. [Link]

  • PubChem. (n.d.). 5-Propyl-1H-pyrazol-3-amine. PubChem Compound Summary for CID 22265684. Retrieved from [Link]

  • Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. [Link]

  • Wang, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(7), 723-729. [Link]

  • El-Faham, A., et al. (2024). New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities. Molecules, 29(17), 4193. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.